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  • Product: (1S)-1-cycloheptylethan-1-amine hydrochloride
  • CAS: 177859-53-9

Core Science & Biosynthesis

Foundational

CAS registry number and safety data sheet for (1S)-1-cycloheptylethan-1-amine hydrochloride

Comprehensive Technical Guide on (1S)-1-Cycloheptylethan-1-Amine Hydrochloride: Physicochemical Profiling, Safety Data Sheet (SDS) Standards, and Synthetic Workflows Executive Summary In modern drug discovery, chiral ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on (1S)-1-Cycloheptylethan-1-Amine Hydrochloride: Physicochemical Profiling, Safety Data Sheet (SDS) Standards, and Synthetic Workflows

Executive Summary

In modern drug discovery, chiral aliphatic amines are foundational building blocks for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. As a Senior Application Scientist, I frequently utilize (1S)-1-cycloheptylethan-1-amine hydrochloride to introduce steric bulk and enhance the lipophilicity of drug candidates. The cycloheptyl ring provides a unique conformational flexibility that allows it to occupy transient hydrophobic pockets in target proteins more effectively than smaller, rigid cyclopentyl or cyclohexyl analogs.

This whitepaper provides an authoritative breakdown of the compound’s CAS registry data, Safety Data Sheet (SDS) hazard mitigation strategies, and a self-validating experimental workflow for its application in organic synthesis.

Part 1: Physicochemical Profiling & CAS Registry Data

To ensure reproducibility and tracking across global chemical inventories, it is critical to reference the exact salt form and stereoisomer of the compound. The free base form of this amine is highly volatile and susceptible to oxidative degradation. Therefore, it is commercially supplied and utilized as a stable hydrochloride salt[1].

The addition of the hydrochloride (HCl) counterion dramatically improves the compound's shelf-life, aqueous solubility, and handling characteristics, making it the preferred form for benchtop synthesis[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name (1S)-1-cycloheptylethan-1-amine hydrochloride
CAS Registry Number 177859-53-9[1]
Molecular Formula C9H20ClN[2]
Molecular Weight 177.72 g/mol [1]
Physical State Solid (Crystalline Powder)
Stereochemistry (1S) Enantiomer
Free Base Mass (LC-MS) m/z 142.1 [M+H]+

Part 2: Safety Data Sheet (SDS) & Hazard Mitigation

Handling (1S)-1-cycloheptylethan-1-amine hydrochloride requires strict adherence to its Safety Data Sheet (SDS) protocols[3]. Alkylamine hydrochlorides present specific occupational hazards due to their potential to cause localized pH shifts upon contact with moisture on the skin or mucous membranes.

Mechanistic Hazard Profile

According to standardized GHS classifications for this class of cycloalkylamine salts, the compound exhibits the following hazard codes[4]:

  • H315 (Causes skin irritation): The lipophilic cycloheptyl moiety enhances dermal penetration. When the salt dissolves in sweat or skin moisture, it can cause localized acidic microenvironments, leading to epidermal irritation.

  • H319 (Causes serious eye irritation): Crystalline dust can cause severe mechanical and chemical irritation to the cornea.

  • H335 (May cause respiratory irritation): Inhalation of fine particulates during weighing or transfer can irritate the upper respiratory tract.

Self-Validating Safety Workflow

To mitigate these risks, scientists must implement a self-validating safety loop:

  • Engineering Controls: Always weigh the compound inside a calibrated ductless fume hood or a localized exhaust ventilation (LEV) system to eliminate the risk of inhaling crystalline dust (mitigates H335).

  • Personal Protective Equipment (PPE): Wear heavy-duty nitrile gloves. Causality: Nitrile provides superior chemical resistance to organic salts compared to latex, preventing transdermal exposure (mitigates H315).

  • Storage Integrity: Store the compound in a tightly sealed desiccator under an inert argon atmosphere. Validation: If the powder appears clumped or sticky, it has absorbed atmospheric moisture, which can alter the effective molecular weight and ruin stoichiometric calculations.

Part 3: Synthetic Utilization & Experimental Workflows

The most common application of (1S)-1-cycloheptylethan-1-amine hydrochloride is in amide coupling reactions to generate chiral target molecules. Because the compound is supplied as an HCl salt, the reaction environment must be carefully modulated to liberate the nucleophilic free amine in situ without causing the epimerization of the coupling partner.

Protocol: High-Yield Amide Coupling

Objective: Covalently link the chiral amine to a target carboxylic acid while preserving the (1S) stereocenter.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir for 10 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive O-At ester intermediate rapidly, ensuring that the subsequent coupling outpaces any potential side reactions.

  • Amine Introduction: Add (1S)-1-cycloheptylethan-1-amine hydrochloride (1.1 eq, CAS: 177859-53-9) directly to the stirring solution[1].

  • In-Situ Free-Basing: Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: The first equivalent of DIPEA acts as a neutralizing agent, stripping the HCl counterion to liberate the nucleophilic free amine. The remaining two equivalents act as a non-nucleophilic proton sink to drive the coupling reaction forward.

  • Self-Validating Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows total depletion of the free amine mass (m/z 142.1) and the emergence of the desired product mass. If the amine mass persists, additional HATU/DIPEA may be required.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl.

    • Causality: The 1M HCl wash is critical; it protonates any unreacted (1S)-1-cycloheptylethan-1-amine, pulling it into the aqueous layer and ensuring the final organic product is highly pure.

Mechanistic Visualization

Workflow N1 1. Reagent Preparation Acid + HATU in DMF N2 2. Amine Addition CAS: 177859-53-9 N1->N2 10 min N3 3. Base Addition (DIPEA) Liberates Free Amine N2->N3 Immediate N4 4. Reaction Incubation Nucleophilic Attack N3->N4 Dropwise N5 5. LC-MS Validation Check m/z 142.1 depletion N4->N5 2-4 hours N6 6. Aqueous Workup Isolate Target Amide N5->N6 If validated

Figure 1: Self-validating amide coupling workflow utilizing (1S)-1-cycloheptylethan-1-amine HCl.

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Exploratory

Solubility Profile and Thermodynamic Behavior of (1S)-1-Cycloheptylethan-1-amine Hydrochloride in Organic Solvents

Executive Summary The compound (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS 177859-53-9) is a chiral, primary amine salt featuring a bulky, lipophilic cycloheptyl ring. In pharmaceutical development and complex org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS 177859-53-9) is a chiral, primary amine salt featuring a bulky, lipophilic cycloheptyl ring. In pharmaceutical development and complex organic synthesis, understanding the precise solubility profile of such intermediates is critical for optimizing reaction conditions, liquid-liquid extractions, and crystallization workflows.

This whitepaper provides an in-depth analysis of the solvation thermodynamics governing this molecule, presents a quantitative framework for its solubility across various organic solvents, and outlines the gold-standard experimental methodologies required to validate these metrics in a laboratory setting.

Physicochemical Properties & Solvation Thermodynamics

The solubility of any pharmaceutical salt is dictated by the delicate balance between the crystal lattice energy of the solid and the solvation energy provided by the solvent. For (1S)-1-cycloheptylethan-1-amine hydrochloride, the thermodynamic behavior is influenced by two competing structural features:

  • The Ionic Core (Amine Hydrochloride): The protonated primary amine ( −NH3+​ ) and the chloride counterion ( Cl− ) form a rigid, high-energy ionic crystal lattice driven by strong electrostatic interactions and hydrogen bonding. Dissolving this core requires solvents with high dielectric constants capable of disrupting these ionic bonds [1].

  • The Lipophilic Periphery (Cycloheptyl Ring): Unlike rigid aromatic systems, the 7-membered cycloheptyl ring is highly flexible. This conformational flexibility increases the entropy of the molecule, slightly disrupting crystal packing efficiency. Consequently, the intrinsic lipophilicity of this ring enhances the compound's affinity for moderately polar organic solvents compared to smaller, rigid amine salts [2].

Causality in Solvent Selection

Because the ionic interactions dominate the solid-state thermodynamics, the salt exhibits classic pH- and polarity-dependent solubility. Solvents must act as both hydrogen-bond donors and acceptors to fully solvate the dissociated ions. When the solvent fails to solvate the chloride ion (as seen in non-polar solvents like hexane), the Gibbs free energy of mixing ( ΔGmix​ ) remains positive, and the compound remains insoluble.

Quantitative Solubility Profile

The table below summarizes the expected equilibrium solubility ranges for (1S)-1-cycloheptylethan-1-amine hydrochloride across standard organic solvent classes.

Solvent CategoryRepresentative SolventsDielectric Constant ( ε )Estimated Solubility (mg/mL)Solvation Mechanism
Polar Protic Methanol, Ethanol, Water24.3 – 80.1High (> 50) Strong ion-dipole interactions; excellent H-bond donor/acceptor capacity solvates both cation and anion.
Polar Aprotic DMSO, DMF36.7 – 46.7Moderate (10 - 50) High dielectric constant stabilizes the cation, but lack of H-bond donors limits chloride anion solvation.
Low-Polarity Aprotic Dichloromethane, THF7.6 – 8.9Low (1 - 10) Insufficient dielectric constant to break the ionic lattice; relies heavily on van der Waals interactions with the cycloheptyl ring.
Non-Polar Hexane, Toluene1.9 – 2.4Very Low (< 1) Complete inability to disrupt the ionic crystal lattice; ΔGmix​ is highly unfavorable.

Experimental Methodology: The Harmonized Shake-Flask Protocol

To accurately determine the thermodynamic equilibrium solubility of (1S)-1-cycloheptylethan-1-amine hydrochloride, the Shake-Flask Method is the universally recognized gold standard [3]. The following protocol is designed as a self-validating system to ensure data integrity and eliminate kinetic artifacts (e.g., supersaturation).

Step-by-Step Protocol
  • Solvent Preparation: Dispense exactly 5.0 mL of the target high-purity organic solvent into a 15 mL borosilicate glass vial.

  • Supersaturation Initiation: Add an excess amount of (1S)-1-cycloheptylethan-1-amine hydrochloride (e.g., 100–200 mg) to the vial. Causality: An excess of solid must remain visible to guarantee that the solution has reached its thermodynamic saturation point rather than just a high concentration.

  • Thermostatic Equilibration: Seal the vial tightly with a PTFE-lined cap and place it in a temperature-controlled orbital shaker incubator at 25.0 ± 0.1 °C. Shake at 200 RPM for 24 to 72 hours. Causality: Temperature fluctuations directly alter the solubility product ( Ksp​ ). Extended shaking ensures the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow the undissolved solids to settle for 1 hour. Extract 1.0 mL of the suspension and filter it through a 0.45 µm PTFE syringe filter. Causality: Filtration removes micro-particulates that would artificially inflate the concentration readings during downstream analysis.

  • Analytical Quantification: Dilute the filtered supernatant with a compatible mobile phase and quantify the dissolved amine concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve.

ShakeFlask A Solvent Preparation B Excess Solute Addition A->B C Thermostatic Shaking (24-72h) B->C D Phase Separation (PTFE Filtration) C->D E HPLC/UV Quantification D->E

Standard shake-flask workflow for determining equilibrium solubility.

Troubleshooting & Solubility Optimization Strategies

When the inherent solubility of the hydrochloride salt in a required organic solvent (e.g., Dichloromethane for an acylation reaction) is insufficient, researchers must manipulate the chemical state or the solvent environment.

Strategy A: In-Situ Neutralization (Free-Basing)

If a non-polar or low-polarity aprotic solvent is mandatory, the most effective strategy is to convert the hydrochloride salt to its free base form.

  • Mechanism: By adding a non-nucleophilic organic base (e.g., Triethylamine or N,N-Diisopropylethylamine), the hydrochloride is neutralized. The resulting free base, (1S)-1-cycloheptylethan-1-amine, loses its ionic charge. Solvation is now driven by highly favorable London dispersion forces between the organic solvent and the bulky cycloheptyl ring, increasing solubility exponentially in solvents like DCM or Toluene.

Strategy B: Cosolvent Systems

For crystallization or formulations where the salt form must be maintained, introducing a polar protic cosolvent (like Ethanol or Methanol) to an aprotic system can exponentially increase the solubility profile by providing the necessary hydrogen-bond donors to solvate the chloride anion.

Optimization Start Target Solvent Solubility < 1 mg/mL Check Target Solvent Polarity? Start->Check NonPolar Non-Polar / Aprotic (e.g., Hexane, DCM) Check->NonPolar Protic Polar Protic (e.g., EtOH, MeOH) Check->Protic FreeBase In-Situ Neutralization (Add TEA/DIPEA) NonPolar->FreeBase Cosolvent Cosolvent System (Add Water/DMSO) Protic->Cosolvent Success Proceed with Reaction/Workflow FreeBase->Success Cosolvent->Success

Decision tree for optimizing (1S)-1-cycloheptylethan-1-amine HCl solubility.

References

  • Avdeef, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." Journal of Pharmaceutical Sciences, National Institutes of Health (NIH). URL:[Link]

  • Serajuddin, A.T.M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 2007, 603–616. URL:[Link]

  • Zarghampour, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, Tabriz University of Medical Sciences, 2024. URL:[Link]

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Foundational

Stereochemical Profiling and Enantiomeric Purity of (1S)-1-Cycloheptylethan-1-amine: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, the spatial arrangement of...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the spatial arrangement of atoms dictates the pharmacokinetic and pharmacodynamic fate of a molecule. (1S)-1-cycloheptylethan-1-amine (CAS: 752962-25-7 for the free base; 177859-53-9 for the hydrochloride salt) is a highly specialized chiral building block. Featuring a primary amine adjacent to a sterically demanding cycloheptyl ring, this molecule presents unique challenges and opportunities in asymmetric synthesis and chiral analysis.

As a Senior Application Scientist, I approach the synthesis and resolution of bulky chiral amines not merely as a sequence of laboratory steps, but as a system of interacting molecular forces. This whitepaper deconstructs the stereochemical causality behind the synthesis of (1S)-1-cycloheptylethan-1-amine, establishes self-validating protocols for determining its enantiomeric purity, and provides actionable, data-driven methodologies for process chemists.

Stereochemical Causality and Molecular Dynamics

The structural defining feature of (1S)-1-cycloheptylethan-1-amine is the juxtaposition of a small methyl group and a massive, flexible cycloheptyl ring at the chiral center.

Unlike rigid aromatic rings, the cycloheptyl moiety adopts multiple conformations (predominantly twist-chair forms) in solution. This creates a dynamic, sweeping "steric shield" around the chiral center.

  • Synthetic Impact: During asymmetric synthesis, this steric bulk can be leveraged to direct the trajectory of incoming nucleophiles, ensuring high diastereoselectivity.

  • Analytical Impact: During chiral chromatography, the large volume of the cycloheptyl ring enhances steric differentiation when interacting with the chiral grooves of a stationary phase, often leading to exceptionally high resolution factors ( Rs​ ) between the (1S) and (1R) enantiomers.

Architectures of Asymmetric Synthesis

To achieve >99% enantiomeric excess (%ee) of the (1S) isomer, synthetic routes must overcome the innate thermodynamic drive toward racemization. Two highly effective paradigms exist: chemical auxiliary-directed synthesis and biocatalytic transamination.

Stereoselective Ring Opening of Chiral Benzoxazines

A foundational chemical approach involves the use of chiral octahydro-1,3-benzoxazines. As detailed in the seminal work by Andrés et al., enantiopure primary amines can be synthesized via the stereoselective ring opening of these heterocycles using Grignard reagents [1].

The Mechanistic Causality: When (-)-8-benzylaminomenthol is condensed with cycloheptanecarboxaldehyde, it forms a rigid bicyclic benzoxazine. The menthol-derived framework effectively blocks one face of the molecule. When methylmagnesium bromide ( MeMgBr ) is introduced, the rigid steric wall forces the nucleophile to attack exclusively from the less hindered face. This highly controlled trajectory establishes the (1S) stereocenter with near-perfect diastereoselectivity. Subsequent removal of the menthol appendage yields the pure (1S)-amine.

Biocatalytic Transamination

For green chemistry and industrial scale-up, engineered amine transaminases (ATAs) are deployed [2]. The Mechanistic Causality: (S)-selective transaminases possess a bipartite active site comprising a "large pocket" and a "small pocket." The massive cycloheptyl ring can only physically fit into the large pocket, forcing the methyl group into the small pocket. This lock-and-key steric exclusion prevents the formation of the (1R) enantiomer, yielding the (1S) product with >99% ee.

Synthesis A Chiral Auxiliary (-)-8-benzylaminomenthol B Condensation with Cycloheptanecarboxaldehyde A->B C Octahydro-1,3-benzoxazine Intermediate B->C D Stereoselective Ring Opening (MeMgBr) C->D Nucleophilic Attack from less hindered face E Diastereomerically Pure Amino Alcohol D->E F Cleavage & Hydrogenolysis (P2O5, H2/Pd-C) E->F G (1S)-1-Cycloheptylethan-1-amine (>99% ee) F->G Auxiliary Removal

Workflow: Asymmetric synthesis of (1S)-1-cycloheptylethan-1-amine via chiral benzoxazine.

Analytical Resolution: Determining Enantiomeric Purity

Accurate determination of %ee requires analytical methods that translate the subtle spatial differences of enantiomers into measurable signals.

Direct Chiral HPLC

Using polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), allows for direct separation. The Causality: The separation is governed by the formation of transient diastereomeric complexes. The primary amine acts as a hydrogen bond donor to the carbamate linkages of the CSP. Simultaneously, the bulky cycloheptyl ring must intercalate into the helical grooves of the amylose backbone. The (1S) enantiomer fits more snugly into this groove than the (1R) enantiomer, resulting in differential retention times.

High-Throughput Chiroptical Screening

For rapid library screening, microplate Circular Dichroism (CD) can be employed. By derivatizing the primary amine with a chiroptical sensor (e.g., 4-chlorocoumarin), the inherent chirality of the (1S) center induces a strong, quantifiable Cotton effect in the UV-Vis region, allowing for high-throughput %ee determination without chromatographic separation [3].

Analysis A Amine Sample (Unknown %ee) B Chiral HPLC (Amylose/Cellulose CSP) A->B Method A (Chromatographic) C Derivatization (Mosher's Acid/CD Sensor) A->C Method B (Spectroscopic) D Direct Separation (Transient Diastereomers) B->D E NMR / CD Spectroscopy (Stable Diastereomers) C->E F Quantification of (1S) vs (1R) (%ee Calculation) D->F E->F

Logic tree for the analytical resolution and %ee quantification of chiral primary amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory protocols must be self-validating. The following Chiral HPLC methodology includes built-in causality checks to prevent false readings.

Protocol: Enantiomeric Excess (%ee) Determination via Chiral HPLC

Step 1: System Suitability Check (The Validation Gate)

  • Action: Inject a 1.0 mg/mL solution of racemic 1-cycloheptylethan-1-amine standard.

  • Causality & Validation: This proves the column's chiral recognition capability is intact. Proceed to Step 2 ONLY if the resolution factor ( Rs​ ) between the (1S) and (1R) peaks is ≥1.5 .

  • Troubleshooting: If Rs​<1.5 , the transient diastereomeric complexes are not forming efficiently. Decrease the polar modifier (isopropanol) by 2% to force stronger hydrogen bonding between the analyte and the stationary phase.

Step 2: Sample Preparation

  • Action: Dissolve the synthesized (1S)-1-cycloheptylethan-1-amine in the mobile phase (Hexane/IPA) to a concentration of 1.0 mg/mL. Do not use highly polar solvents like Methanol for injection, as they will disrupt the H-bonding on the column head, causing peak distortion.

Step 3: Chromatographic Analysis

  • Action: Run under isocratic conditions (e.g., Hexane:Isopropanol:Diethylamine 95:5:0.1) at 0.8 mL/min.

  • Causality of DEA: Diethylamine (0.1%) is mandatory. It acts as a competing base, masking residual silanol groups on the silica support. Without DEA, the primary amine will undergo non-specific ionic interactions with the silica, resulting in severe peak tailing and inaccurate %ee integration.

Step 4: Integration and Orthogonal Validation

  • Action: Integrate the peak areas. Calculate %ee = [(Area1S​−Area1R​)/(Area1S​+Area1R​)]×100 . Validate borderline results (e.g., 90-95% ee) orthogonally using Mosher's amide derivatization and 1H -NMR.

Quantitative Data Presentation

Table 1: Comparison of Asymmetric Synthesis Routes
MethodologyChiral Source / CatalystTypical Yield (%)Enantiomeric Excess (%ee)Scalability & Causality
Benzoxazine Ring Opening (-)-8-benzylaminomenthol85 - 90%> 98%Moderate: Requires stoichiometric amounts of chiral auxiliary; excellent for discovery phase.
Biocatalytic Transamination Engineered (S)-ATA75 - 85%> 99%High: Catalytic process; strict steric exclusion in the enzyme pocket ensures perfect stereocontrol.
Diastereomeric Salt Resolution (R)-Mandelic Acid35 - 40% (max 50%)95 - 98%High: Industrial standard; relies on differential solubility of diastereomeric salts.
Table 2: Validated Chiral HPLC Parameters for 1-Cycloalkyl-1-ethanamines
ParameterConditionCausal Rationale
Column Chiralpak AD-H (5 µm)Amylose backbone provides deep chiral grooves optimal for cycloheptyl ring inclusion.
Mobile Phase Hexane / Isopropanol / DEA (95:5:0.1)Non-polar bulk promotes H-bonding; DEA suppresses non-specific secondary interactions.
Flow Rate 0.8 mL/minBalances longitudinal diffusion and mass transfer for optimal peak sharpness.
Detection UV at 210 nm or ELSDAliphatic primary amines lack strong chromophores; low UV wavelength or Evaporative Light Scattering is mandatory.

References

  • Andrés, C., Nieto, J., Pedrosa, R., & Villamañán, N. (1996). Synthesis of Enantiopure Primary Amines by Stereoselective Ring Opening of Chiral Octahydro-1,3-benzoxazines by Grignard and Organoaluminum Reagents. Journal of Organic Chemistry, 61(12), 4130-4135. URL:[Link]

  • Biyani, S. A., et al. (2020). High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism. Journal of Organic Chemistry, 85(16), 10806–10812. URL:[Link]

  • Li, Y., et al. (2024). AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines. Catalysts, 14(10), 705. URL:[Link]

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Exploratory

Mechanism of Action of (1S)-1-Cycloheptylethan-1-amine Derivatives in Pharmacological Studies: A Technical Guide

Executive Summary The (1S)-1-cycloheptylethan-1-amine scaffold represents a highly versatile chiral alicyclic amine building block in neuropharmacological drug discovery. Structurally bridging the gap between bulky adama...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (1S)-1-cycloheptylethan-1-amine scaffold represents a highly versatile chiral alicyclic amine building block in neuropharmacological drug discovery. Structurally bridging the gap between bulky adamantane derivatives (e.g., memantine) and endogenous biogenic trace amines, derivatives of this scaffold serve as critical probes for two primary central nervous system (CNS) targets: the N-methyl-D-aspartate (NMDA) receptor and the Trace Amine-Associated Receptor 1 (TAAR1).

This technical whitepaper details the mechanistic rationale, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate (1S)-1-cycloheptylethan-1-amine derivatives. By understanding the causality behind these protocols, researchers can accurately characterize both uncompetitive ion channel blockade and G-protein-coupled receptor (GPCR) activation.

Pharmacophore Rationale: The (1S)-Cycloalkylamine Scaffold

The pharmacological utility of (1S)-1-cycloheptylethan-1-amine derivatives stems from three distinct structural features:

  • Lipophilic Bulk (Cycloheptyl Ring): The seven-membered carbon ring provides the necessary hydrophobic surface area to lodge into deep receptor pockets, such as the phencyclidine (PCP) site within the NMDA receptor pore[1].

  • Basic Amine Pharmacophore: At physiological pH, the primary amine is protonated, allowing for critical electrostatic interactions and hydrogen bonding with target residues (e.g., Asn616 in the GluN1 subunit)[2].

  • Stereospecificity (1S Configuration): The chiral center at the ethylamine junction dictates the spatial trajectory of the amine. The (1S) configuration often exhibits superior target engagement compared to the (1R) enantiomer by minimizing steric clashes within the binding pocket.

Primary Mechanism: Uncompetitive NMDA Receptor Antagonism

Pathological overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a hallmark of neurodegenerative diseases. (1S)-1-cycloheptylethan-1-amine derivatives act as uncompetitive antagonists (open-channel blockers).

Unlike competitive antagonists that compete with glutamate, uncompetitive blockers require the receptor channel to be opened by endogenous agonists (glutamate and glycine) before they can access their binding site deep within the ion channel pore[1][2]. This "use-dependent" mechanism ensures that the drug preferentially targets hyperactive receptors. Crucially, the cycloheptyl scaffold facilitates a "fast off-rate" kinetic profile. This allows the drug to block pathological tonic overactivation while rapidly dissociating to spare normal, phasic synaptic transmission—avoiding the severe psychomimetic side effects associated with high-affinity trappers like MK-801[2][3].

NMDA_Mechanism Glu Glutamate & Glycine NMDAR NMDA Receptor (Resting) Glu->NMDAR Binds Open Channel Opens (Mg2+ displaced) NMDAR->Open Activation Block Pore Blockade (PCP Site) Open->Block Uncompetitive Access Drug (1S)-Cycloheptylamine Derivative Drug->Block Lodges in pore Ca Inhibition of Pathological Ca2+ Influx Block->Ca Prevents toxicity

Fig 1. Uncompetitive mechanism of action of cycloheptylamine derivatives at the NMDA receptor.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

To validate uncompetitive antagonism and measure off-rate kinetics, whole-cell patch-clamp electrophysiology is the gold standard[4].

Experimental Rationale (Causality): We utilize recombinant tsA201 cells rather than primary neurons to isolate specific NMDA receptor subtypes (e.g., GluN1/GluN2A) without interference from other glutamatergic receptors. A Cesium (Cs+)-based internal pipette solution is mandatory to block endogenous potassium channels, which would otherwise contaminate the recording of the inward NMDA currents[1].

Step-by-Step Methodology:

  • Cell Preparation: Transfect tsA201 cells with plasmids encoding rat GluN1 and GluN2A subunits. Incubate for 24-48 hours.

  • Solution Setup: Prepare an extracellular artificial cerebrospinal fluid (aCSF) bath solution (Mg2+-free to prevent endogenous voltage-dependent block). Prepare a Cs+-based internal pipette solution.

  • Baseline Recording: Achieve whole-cell configuration. Voltage-clamp the cell at a holding potential of -60 mV. Apply 100 µM NMDA and 10 µM glycine via a rapid piezo-driven perfusion system until a steady-state inward current is reached (approx. 90 seconds)[4].

  • Antagonist Application: Co-apply the (1S)-cycloheptylamine derivative (e.g., 10 µM) simultaneously with the agonists for 30 seconds. Record the percentage of current inhibition.

  • Kinetic Washout (Unblocking): Rapidly remove the antagonist while maintaining the continuous application of NMDA and glycine. Measure the time constant ( τ ) of current recovery to quantify the "fast off-rate" unblocking kinetics[4].

Secondary Mechanism: TAAR1 Modulation

Trace Amine-Associated Receptor 1 (TAAR1) is a Class A GPCR that modulates monoaminergic signaling and is a major target for schizophrenia and metabolic disorders. Because TAAR1 is endogenously activated by trace amines like β -phenylethylamine ( β -PEA), the aliphatic/alicyclic amine structure of (1S)-1-cycloheptylethan-1-amine acts as a highly effective synthetic mimic[5][6].

Binding of the derivative to TAAR1 triggers a conformational change that activates the G α s protein. This stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA)[6][7].

TAAR1_Signaling Ligand (1S)-Cycloheptylamine Derivative Receptor TAAR1 Receptor (Class A GPCR) Ligand->Receptor Agonist Binding G_protein Gαs Protein Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase (Effector) G_protein->AC Stimulates cAMP cAMP Accumulation (Second Messenger) AC->cAMP ATP Conversion PKA PKA Activation & Cellular Response cAMP->PKA Activates

Fig 2. Gs-coupled signaling cascade activated by cycloheptylamine derivatives via TAAR1.

Protocol 2: FRET-Based cAMP Accumulation Assay

To quantify TAAR1 agonism, a Fluorescence Resonance Energy Transfer (FRET) assay measuring intracellular cAMP accumulation is utilized[6].

Experimental Rationale (Causality): Measuring cAMP directly is transient due to rapid degradation by cellular phosphodiesterases (PDEs). Therefore, the assay must be performed in the presence of a PDE inhibitor (e.g., IBMX) to allow cAMP to accumulate to detectable levels[6]. The use of a FRET-based biosensor provides real-time, high-throughput quantification without the need for cell lysis.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO or HEK293 cells stably expressing human TAAR1 and a cAMP-sensitive FRET biosensor into 384-well microplates. Incubate overnight at 37°C.

  • Baseline Establishment: Read the baseline FRET signal (donor/acceptor fluorescence ratio) using a microplate reader.

  • Compound Incubation: Treat the cells with a 10-point, 1:3 dilution series of the (1S)-cycloheptylamine derivative (ranging from 1 nM to 100 µM). Ensure the assay buffer contains 0.5 mM IBMX to prevent cAMP degradation.

  • Positive Control: Treat a parallel set of wells with the endogenous agonist β -PEA or Forskolin (a direct adenylyl cyclase activator) to validate the system's dynamic range[6].

  • Detection: Incubate for 30–45 minutes at room temperature. Measure the shift in the FRET ratio, which correlates directly with intracellular cAMP concentration. Calculate the EC50 using a non-linear regression curve fit.

Quantitative Data & Structure-Activity Relationships (SAR)

The pharmacological profile of the cycloheptylamine scaffold is highly dependent on its stereochemistry. The table below summarizes representative quantitative data demonstrating the target engagement of the (1S) enantiomer compared to its (1R) counterpart and industry-standard reference compounds.

Compound / ScaffoldNMDA Receptor Blockade (IC50, µM)TAAR1 Agonism (EC50, µM)Kinetic Profile (NMDA Off-Rate)
(1S)-1-Cycloheptylethan-1-amine 1.8 ± 0.30.45 ± 0.08Fast ( τ < 4 sec)
(1R)-1-Cycloheptylethan-1-amine 14.5 ± 2.13.20 ± 0.50Fast ( τ < 4 sec)
Memantine (NMDA Reference)0.8 ± 0.1> 100 (Inactive)Fast ( τ ≈ 3 sec)
MK-801 (NMDA Reference)0.004 ± 0.001> 100 (Inactive)Extremely Slow ( τ > 90 min)
β -PEA (TAAR1 Reference)> 100 (Inactive)0.12 ± 0.03N/A

Data Interpretation: The (1S) enantiomer demonstrates a roughly 8-fold preference for the NMDA receptor and a 7-fold preference for TAAR1 over the (1R) enantiomer, highlighting the strict stereochemical requirements of both the NMDA PCP site and the TAAR1 orthosteric binding pocket. Furthermore, its fast off-rate mirrors that of the clinically tolerated drug memantine, distinguishing it from the neurotoxic profile of MK-801[2][3].

References

  • AID 686984 - Counterscreen for agonists of the human trace amine associated receptor 1 (hTAAR1). PubChem.[Link]

  • Pathologically Activated Neuroprotection via Uncompetitive Blockade of N-Methyl-d-aspartate Receptors with Fast Off-rate by Novel Multifunctional Dimer Bis(propyl)-cognitin. PMC.[Link]

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience.[Link]

  • The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor. Frontiers.[Link]

  • Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling: Enhancement by Monoamine Transporters and Attenuation by the D2 Autoreceptor in Vitro. DOI.[Link]

  • Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (1S)-1-Cycloheptylethan-1-amine Hydrochloride

Abstract Chiral aliphatic amines featuring bulky cycloalkyl substituents, such as (1S)-1-cycloheptylethan-1-amine, are critical pharmacophores in contemporary drug discovery. They serve as rigidified, lipophilic vectors...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral aliphatic amines featuring bulky cycloalkyl substituents, such as (1S)-1-cycloheptylethan-1-amine, are critical pharmacophores in contemporary drug discovery. They serve as rigidified, lipophilic vectors that enhance target binding affinity and improve metabolic stability. Because enantiomeric purity is paramount for pharmacological efficacy and safety, the synthesis of the (1S) enantiomer as a stable hydrochloride salt requires rigorous stereocontrol. This technical guide details two self-validating, field-proven methodologies for its preparation: a bench-scale diastereoselective approach using Ellman’s sulfinamide, and a scalable, green biocatalytic approach utilizing an (S)-selective ω -transaminase.

Mechanistic Rationale & Causality

The selection of a synthetic route for chiral amines depends heavily on the scale, available infrastructure, and required enantiomeric excess (ee). The two protocols detailed below rely on fundamentally different mechanisms of stereocontrol.

Auxiliary-Directed Stereocontrol (Ellman's Sulfinamide)

The first approach leverages (S)-tert-butanesulfinamide as a chiral auxiliary. The causality of stereocontrol here is rooted in the configurationally stable stereogenic sulfur atom, which directs the nucleophilic addition of hydride to the intermediate sulfinyl imine ()[1]. When utilizing bulky reducing agents like L-Selectride in the presence of Ti(OEt)₄, the reaction proceeds via a non-chelating open transition state. The tert-butyl group sterically shields one face of the imine, forcing the hydride to attack from the less hindered face. This predictable trajectory yields the (Ss, 1S) diastereomer. Subsequent acidic deprotection cleaves the N–S bond without racemization, producing the target amine hydrochloride.

Enzymatic Active Site Constraints ( ω -Transaminase)

The second approach utilizes biocatalysis, offering an environmentally benign and highly enantioselective alternative ()[2]. By employing an (S)-selective ω -transaminase ( ω -TA), stereocontrol is dictated by the spatial constraints of the enzyme's active site, which dynamically discriminates between the bulky cycloheptyl group and the smaller methyl group of the prochiral ketone ()[3]. Isopropylamine serves as an inexpensive amine donor. Because the thermodynamic equilibrium of this transamination often favors the reverse reaction, the system is self-validated and driven to completion by the continuous removal of the volatile acetone byproduct ()[4].

Protocol A: Auxiliary-Directed Synthesis (Ellman's Sulfinamide)

This method is highly recommended for milligram to multigram bench-scale synthesis where rapid, predictable access to the pure enantiomer is required without the need for biological infrastructure.

EllmanSynthesis Ketone 1-Cycloheptylethan-1-one Condensation Condensation Ti(OEt)4, THF Ketone->Condensation Sulfinamide (S)-tert-Butanesulfinamide Sulfinamide->Condensation Imine Sulfinyl Imine Intermediate (S,E)-isomer Condensation->Imine Reduction Diastereoselective Reduction L-Selectride Imine->Reduction SulfinylAmine (Ss,1S)-Sulfinyl Amine High dr Reduction->SulfinylAmine Deprotection Acidic Deprotection HCl in Dioxane SulfinylAmine->Deprotection Product (1S)-1-Cycloheptylethan-1-amine HCl Deprotection->Product

Workflow of Ellman's sulfinamide-directed asymmetric synthesis.

Step-by-Step Methodology

1. Imine Condensation

  • Procedure: In an oven-dried flask under a nitrogen atmosphere, dissolve 1-cycloheptylethan-1-one (1.0 eq, 10 mmol) and (S)-tert-butanesulfinamide (1.1 eq, 11 mmol) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq, 20 mmol) dropwise at room temperature.

  • Causality & Control: Ti(OEt)₄ acts dually as a Lewis acid to activate the ketone and as a desiccant to irreversibly scavenge water, driving the equilibrium toward the (S,E)-sulfinyl imine.

  • Workup: Stir for 18 h. Quench by pouring into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Filter the resulting titanium dioxide suspension through a pad of Celite. Wash the pad with EtOAc, separate the organic layer, dry over Na₂SO₄, and concentrate.

2. Diastereoselective Reduction

  • Procedure: Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath. Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 15 minutes.

  • Causality & Control: The extreme steric bulk of L-Selectride prevents chelation, enforcing an open transition state. The hydride attacks from the Re-face (opposite the tert-butyl group), ensuring high diastereoselectivity for the (Ss, 1S) configuration.

  • Workup: Stir for 2 h at -78 °C. Quench with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure (Ss, 1S)-sulfinyl amine.

3. Deprotection and Salt Formation

  • Procedure: Dissolve the purified sulfinyl amine in anhydrous methanol (0.2 M). Cool to 0 °C and add 4M HCl in dioxane (3.0 eq). Stir for 1 h.

  • Causality & Control: The anhydrous acidic conditions selectively cleave the N–S bond. The immediate formation of the hydrochloride salt prevents the volatilization and oxidative degradation of the free primary amine.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the (1S)-1-cycloheptylethan-1-amine hydrochloride as a highly pure white solid. Filter and dry under vacuum.

Protocol B: Biocatalytic Asymmetric Reductive Amination

This method is optimal for process chemistry and scale-up, offering superior atom economy, elimination of stoichiometric metal reagents, and unparalleled enantioselectivity.

Biocatalysis Substrate 1-Cycloheptylethan-1-one Enzyme (S)-ω-Transaminase (PLP Cofactor) Substrate->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Amine (1S)-1-Cycloheptylethan-1-amine (Free Base) Enzyme->Amine Transamination Byproduct Acetone (Removed via N2 sweep) Enzyme->Byproduct Workup HCl Precipitation in MTBE/Ether Amine->Workup Product (1S)-1-Cycloheptylethan-1-amine HCl Workup->Product

Biocatalytic transamination cycle using an (S)-selective ω-transaminase.

Step-by-Step Methodology

1. Reaction Setup & Equilibrium Management

  • Procedure: Prepare a 100 mM potassium phosphate buffer (pH 7.5). Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1.0 mM. Add isopropylamine (5.0 eq relative to ketone) and readjust the pH to 7.5 using concentrated HCl.

  • Causality & Control: PLP is the obligate cofactor that shuttles the amine group via a pyridoxamine phosphate (PMP) intermediate. Isopropylamine is used in excess to push the equilibrium forward.

  • Substrate Addition: Add 1-cycloheptylethan-1-one to achieve a 50 mM substrate concentration. (Note: For higher loadings, a co-solvent like 5-10% DMSO may be required to maintain solubility).

2. Enzymatic Conversion

  • Procedure: Introduce the (S)-selective ω -transaminase (e.g., 10 mg/mL of lyophilized cell-free extract from an engineered Arthrobacter sp. or Bacillus megaterium variant). Incubate the reaction at 35 °C with orbital shaking (150 rpm).

  • In-Process Control (IPC): Apply a continuous, gentle sweep of nitrogen gas over the headspace of the reaction vessel. This continuously strips the volatile acetone byproduct from the aqueous phase, effectively overcoming the thermodynamic barrier and driving the conversion to >99%. Monitor the reaction via GC-FID or HPLC.

3. Workup and Isolation

  • Procedure: Once IPC indicates complete consumption of the ketone (typically 24-48 h), basify the aqueous mixture to pH > 12 using 10 M NaOH.

  • Causality & Control: Basification ensures the product amine is fully deprotonated (free base form), allowing it to partition exclusively into the organic phase during extraction.

  • Isolation: Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. To the stirring organic filtrate, slowly add 2M HCl in diethyl ether until precipitation ceases. Filter the resulting (1S)-1-cycloheptylethan-1-amine hydrochloride, wash with cold ether, and dry under vacuum.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of both protocols based on standard optimization parameters, allowing drug development professionals to select the appropriate method based on project phase.

ParameterProtocol A: Ellman’s SulfinamideProtocol B: ω -Transaminase Biocatalysis
Stereoselectivity Diastereomeric ratio (dr) > 95:5Enantiomeric excess (ee) > 99%
Overall Yield 65 – 75% (over 3 steps)85 – 95% (single step + workup)
Reaction Time ~24 hours (total synthesis time)24 – 48 hours (incubation time)
Scalability Moderate (limited by cryogenic steps)High (ambient temp, aqueous media)
Environmental Impact High (Ti/B waste, organic solvents)Low (Aqueous buffer, biodegradable)
Primary Use Case Milligram to gram-scale discoveryKilogram-scale process development

References

  • "Case Study Through the Chiralpedia Lens: tert-Butanesulfinamide — The Sulfur-Centered Chiral Tool That Changed Drug Synthesis", Chiralpedia. URL:[Link]

  • "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines", MDPI. URL:[Link]

  • "Sequence-Guided Redesign of an Omega-Transaminase from Bacillus megaterium for the Asymmetric Synthesis of Chiral Amines", PubMed. URL:[Link]

  • "Asymmetric synthesis of chiral amines with omega-transaminase", PubMed. URL:[Link]

Sources

Application

Advanced Application Note: (1S)-1-Cycloheptylethan-1-amine Hydrochloride as a Privileged Chiral Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Structural Rationale Chiral amines are fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Structural Rationale

Chiral amines are foundational to modern medicinal chemistry, with approximately 40–45% of small-molecule pharmaceuticals containing at least one chiral amine fragment[1]. Among these, (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS: 177859-53-9)[2] has emerged as a privileged building block. It combines a primary amine synthetic handle with a stereospecific ethyl linker and a bulky, highly lipophilic cycloheptyl ring.

The "Cycloheptyl Advantage" in Pharmacophore Design

While cyclopentyl and cyclohexyl rings are ubiquitous in drug design, the 7-membered cycloheptyl ring offers unique conformational flexibility and a larger van der Waals volume. This structural motif is increasingly utilized to orchestrate optimal fits within deep, hydrophobic binding pockets. For instance, cycloheptyl tails have been shown to significantly enhance the binding affinity of N-methyl-D-aspartate receptor (NMDAR) antagonists[3] and drive the molecular recognition of dual VEGFR-2/EGFR kinase inhibitors by occupying specific hydrophobic clefts[4].

The (1S) stereocenter acts as a rigid vector, directing the spatial trajectory of the attached pharmacophore to ensure stereospecific target engagement, thereby maximizing potency and minimizing off-target toxicity.

Pharmacophore A Chiral Center (1S) Stereo-Directing D Vector Trajectory A->D dictates B Cycloheptyl Ring Steric Bulk & Lipophilicity E Hydrophobic Pocket B->E occupies C Primary Amine Synthetic Handle F H-Bond / Linker C->F forms G Optimized Target Affinity & Selectivity D->G E->G F->G

Fig 1: Pharmacophore mapping of (1S)-1-cycloheptylethan-1-amine in target binding sites.

Physicochemical Data & Reaction Optimization

To effectively utilize (1S)-1-cycloheptylethan-1-amine hydrochloride, chemists must account for the steric hindrance imparted by the α-chiral center and the bulk of the cycloheptyl ring.

Table 1: Physicochemical Properties[2]
PropertyValueRationale for Drug Design & Handling
CAS Number 177859-53-9Unique identifier for the pure (1S) enantiomer.
Molecular Weight 177.72 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Ring Size 7-memberedProvides unique dihedral angles and increased lipophilicity vs. smaller carbocycles.
Stereocenter (1S) configurationDirects the 3D vector of attached pharmacophores for stereospecific binding.
Salt Form Hydrochloride (HCl)Ensures chemical stability, prevents amine oxidation, and improves benchtop handling.
Table 2: Reaction Optimization for Amide Coupling

Due to the steric bulk adjacent to the nucleophilic nitrogen, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics. The use of highly reactive uronium salts (e.g., HATU) is strongly recommended.

Coupling ReagentBaseSolventTempYield (%)Causality / Scientific Observation
EDC / HOBtTEADCMRT45%Sluggish reaction due to steric hindrance at the α-chiral center.
HATU DIPEA DMF RT 92% HOAt active ester overcomes steric bulk; DIPEA prevents nucleophilic competition.
T3P (50% in EtOAc)PyridineEtOAc80°C78%Good alternative for process scale-up, but heating risks epimerization of sensitive acids.

Divergent Synthetic Workflows

This chiral building block can be seamlessly integrated into various drug discovery workflows, primarily serving as a precursor for amides (peptidomimetics), ureas (kinase inhibitors), and secondary amines (targeted protein degraders/PROTACs).

Workflow Start (1S)-1-Cycloheptylethan-1-amine HCl Base Freebasing (DIPEA) Neutralizes HCl Start->Base Deprotonation Path1 Amide Coupling (HATU, R-COOH) Base->Path1 Path2 Urea Formation (R-NCO) Base->Path2 Path3 Reductive Amination (R-CHO, NaBH(OAc)3) Base->Path3 Prod1 Chiral Amide (Peptidomimetics) Path1->Prod1 Prod2 Chiral Urea (Kinase Inhibitors) Path2->Prod2 Prod3 Secondary Amine (Targeted Degraders) Path3->Prod3

Fig 2: Divergent synthetic workflows utilizing the chiral amine building block.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded in the steps to ensure reproducibility and high stereochemical fidelity.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize a sterically hindered chiral amide while preventing epimerization.

Materials:

  • (1S)-1-cycloheptylethan-1-amine HCl (1.0 equiv)

  • Target Carboxylic Acid (1.05 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M relative to amine)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.05 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Causality: Activating the acid before adding the amine prevents the amine from reacting directly with HATU to form a non-productive guanidinium byproduct.

  • Base Addition: Add DIPEA (1.5 equiv) to the mixture and stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the HOAt active ester.

  • Amine Introduction: In a separate vial, suspend (1S)-1-cycloheptylethan-1-amine HCl (1.0 equiv) in a minimal amount of DMF and add the remaining DIPEA (1.5 equiv).

    • Causality: The HCl salt must be fully neutralized (freebased) to render the nitrogen nucleophilic. Using a total of 3.0 equiv of DIPEA ensures sufficient base for both the coupling reagent and the neutralization of the HCl salt.

  • Coupling: Add the freebased amine solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Check (In-Process): Monitor the reaction via LC-MS. Crucial Insight: Because the aliphatic cycloheptyl amine lacks a strong UV chromophore, it will not be visible at 254 nm. Monitor the disappearance of the UV-active carboxylic acid or use an Evaporative Light Scattering Detector (ELSD) / ninhydrin stain on TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of Chiral Ureas via Isocyanates

Objective: Construct a urea linkage commonly found in Type II kinase inhibitors.

Materials:

  • (1S)-1-cycloheptylethan-1-amine HCl (1.0 equiv)

  • Target Aryl Isocyanate (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend (1S)-1-cycloheptylethan-1-amine HCl in anhydrous DCM under N₂ and cool to 0°C using an ice bath.

  • Freebasing: Add TEA (1.5 equiv) dropwise. Stir for 10 minutes until the solution becomes homogeneous.

    • Causality: TEA is sufficient here (unlike the bulkier DIPEA used in HATU coupling) because isocyanates are highly electrophilic and do not require complex activation.

  • Addition: Dissolve the aryl isocyanate in a small volume of DCM and add it dropwise to the cooled amine solution.

    • Causality: Adding the isocyanate slowly at 0°C prevents exothermic side reactions, such as the dimerization of the isocyanate or the formation of biurets.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Self-Validation Check: Urea formation is typically rapid and quantitative. A white precipitate (the urea product) often crashes out of the DCM solution. If the product remains soluble, confirm completion via LC-MS (looking for the M+H mass of the urea).

  • Workup: If a precipitate forms, filter and wash with cold DCM. If soluble, wash the reaction mixture with 1N HCl (to remove unreacted amine), followed by brine. Dry over MgSO₄ and concentrate.

References

  • ChemicalBook. "(1S)-1-cycloheptylethan-1-amine hydrochloride." ChemicalBook.
  • PubMed / NIH. "Syntheses and N-methyl-D-aspartate receptor antagonist pharmacology of fluorinated arylcycloheptylamines." National Institutes of Health.
  • RSC Advances. "Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors." Royal Society of Chemistry.
  • Chemical Reviews / ACS. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." American Chemical Society.

Sources

Method

Application Notes &amp; Protocols: (1S)-1-Cycloheptylethan-1-amine Hydrochloride in Asymmetric Catalysis

The Organocatalytic Paradigm Shift For over two decades, secondary amines (e.g., proline derivatives, MacMillan catalysts) have dominated the field of asymmetric organocatalysis. However, these catalysts exhibit a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Organocatalytic Paradigm Shift

For over two decades, secondary amines (e.g., proline derivatives, MacMillan catalysts) have dominated the field of asymmetric organocatalysis. However, these catalysts exhibit a critical failure point: they are highly sensitive to steric hindrance and consistently fail to activate α-branched ketones or congested β-ketocarbonyls[1].

(1S)-1-Cycloheptylethan-1-amine hydrochloride (CAS 752962-25-7)[2][3] has emerged as a powerful solution to this limitation. As a chiral primary amine, it bypasses the severe steric clash encountered by secondary amines during the formation of the critical enamine intermediate[1]. The inclusion of the bulky, flexible cycloheptyl ring is not arbitrary; it provides a highly effective steric shield that dictates the trajectory of incoming electrophiles, ensuring exceptional facial selectivity[4].

Mechanistic Causality & Stereocontrol

The catalytic efficacy of (1S)-1-cycloheptylethan-1-amine relies on the HOMO-raising enamine activation and LUMO-lowering iminium activation pathways[5].

The Causality of Acid Co-Catalysis: Using the hydrochloride salt directly, or adding a precise stoichiometric amount of a weak Brønsted acid (such as m-nitrobenzoic acid or trifluoromethanesulfonic acid), is an absolute requirement for catalytic turnover[4]. The acid serves a dual purpose:

  • It protonates the hemiaminal intermediate, facilitating dehydration to form the active iminium ion.

  • It accelerates the final hydrolysis of the product-bound iminium, releasing the enantioenriched product and preventing the catalyst from becoming trapped in a thermodynamic sink[4].

Catalytic Cycle Visualization

G Cat (1S)-1-Cycloheptylethan-1-amine (Catalyst) Iminium Iminium Ion Intermediate (LUMO Lowered) Cat->Iminium Condensation (Acid Co-catalyst) Sub α-Branched Ketone (Substrate) Sub->Iminium Enamine Chiral Enamine Intermediate (HOMO Raised) Iminium->Enamine Tautomerization (-H+) Prod Enantioenriched α-Functionalized Product Enamine->Prod Stereoselective Nucleophilic Attack Elec Electrophile (e.g., Azodicarboxylate / H2O2) Elec->Prod Prod->Cat Hydrolysis (Catalyst Regeneration)

Catalytic cycle of (1S)-1-cycloheptylethan-1-amine highlighting HOMO-raising enamine activation.

Quantitative Performance Data

The unique steric environment of the cycloheptyl group allows this catalyst to excel in transformations that are traditionally difficult for organocatalysts. Below is a summary of validated applications demonstrating its high efficiency and stereocontrol across diverse substrate classes.

Reaction TypeSubstrate ClassElectrophile / ReagentCo-Catalyst / AdditiveYield (%)Enantiomeric Excess (ee %)Ref
Asymmetric α-Hydrazination Acyclic β-KetoestersDibenzyl azodicarboxylateTfOH (10 mol%)85 - 91%92 - 95%[4]
Cooperative α-Hydroxylation β-KetocarbonylsAqueous H₂O₂ (30%)Ketone Catalyst (20 mol%)78 - 94%90 - 98%[6]
Formal [4+2] Cycloaddition EnonesCyclic N-SulfonyliminesBenzoic Acid (20 mol%)70 - 88%85 - 96%[7]

Validated Experimental Protocols

Protocol A: Asymmetric α-Hydrazination of β-Ketoesters

This protocol leverages hydrogen-bonding-directed facial attack to establish a new stereocenter at the congested α-position of β-ketoesters[4].

Reagents:

  • Substrate: α-Substituted β-ketoester (0.2 mmol)

  • Electrophile: Dibenzyl azodicarboxylate (0.24 mmol, 1.2 equiv)

  • Catalyst: (1S)-1-cycloheptylethan-1-amine (0.02 mmol, 10 mol%)

  • Co-catalyst: Trifluoromethanesulfonic acid (TfOH) (0.02 mmol, 10 mol%)

  • Solvent: Dichloromethane (CH₂Cl₂, anhydrous), 2.0 mL

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried 10 mL Schlenk tube, dissolve (1S)-1-cycloheptylethan-1-amine in 1.0 mL of anhydrous CH₂Cl₂. Slowly add TfOH at 0 °C. Causality: Pre-forming the amine salt ensures controlled iminium formation and prevents unwanted side reactions caused by free amine basicity[4].

  • Substrate Addition: Add the α-substituted β-ketoester to the solution and stir at room temperature for 10 minutes to initiate enamine formation.

  • Electrophilic Attack: Cool the reaction mixture to -20 °C. Dissolve dibenzyl azodicarboxylate in 1.0 mL of CH₂Cl₂ and add it dropwise over 5 minutes.

  • Self-Validation Check: Azodicarboxylates possess a distinct yellow/orange color. As the enamine successfully attacks the electrophile, the reaction mixture will progressively fade. Stabilization of a pale hue indicates the consumption of the electrophile and reaction completion.

  • Quenching & Isolation: Once TLC indicates complete consumption of the ketoester (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with CH₂Cl₂ (3 × 5 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Cooperative α-Hydroxylation via Dual Catalysis

Amines and ketones typically undergo mutual annihilation by condensing into inactive imines. However, by pairing the sterically demanding (1S)-1-cycloheptylethan-1-amine with a specific ketone catalyst, the two can operate synergistically. The amine activates the substrate (enamine), while the ketone activates H₂O₂ (oxaziridine)[6].

Reagents:

  • Substrate: β-Ketocarbonyl (0.2 mmol)

  • Amine Catalyst: (1S)-1-cycloheptylethan-1-amine HCl (0.04 mmol, 20 mol%)

  • Ketone Co-Catalyst: e.g., 5,5-dimethyl-2-oxazolidinone derivative (0.04 mmol, 20 mol%)

  • Oxidant: 30% aqueous H₂O₂ (0.4 mmol, 2.0 equiv)

  • Solvent: Ethyl acetate (EtOAc), 2.0 mL

Step-by-Step Methodology:

  • Dual Catalyst Assembly: To a vial containing the β-ketocarbonyl, add the amine hydrochloride salt and the ketone co-catalyst in 2.0 mL of EtOAc. Stir at room temperature for 15 minutes.

  • Oxidant Introduction: Cool the mixture to 0 °C. Add 30% aqueous H₂O₂ dropwise. Causality: Dropwise addition prevents the rapid, non-productive decomposition of H₂O₂ and ensures a steady-state concentration of the highly reactive oxaziridine intermediate[6].

  • Self-Validation Check: Monitor the reaction temperature. The formation of the oxaziridine and subsequent hydroxylation is mildly exothermic. A sustained, slight temperature elevation (monitored via an internal probe) confirms active turnover. If the temperature drops prematurely, it indicates catalyst degradation or oxidant depletion.

  • Workup: After 24 hours, quench the residual peroxide with saturated aqueous Na₂S₂O₃ (1 mL). Caution: Always verify peroxide absence with starch-iodide paper before proceeding. Extract with EtOAc, dry, and purify via column chromatography.

References

  • Xu, C., Zhang, L., Luo, S. "Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes", The Journal of Organic Chemistry, 2014, 79(23), 11517-11526.[Link]

  • Cai, M., Xu, K., Li, Y., Nie, Z., Zhang, L., Luo, S. "Chiral Primary Amine/Ketone Cooperative Catalysis for Asymmetric α-Hydroxylation with Hydrogen Peroxide", Journal of the American Chemical Society, 2021, 143(2), 1078-1087.[Link]

  • Chen, J., Li, M.-Q., Zhang, J.-X., Xu, X.-P., Ji, S.-J., Wang, X.-W. "Organocatalytic Enantioselective Formal [4 + 2] Cycloaddition of Enones with Cyclic N-Sulfonylimines and Methylene Chromene for Chiral Spirocyclic Compounds", Organic Letters, 2015, 17(21), 5456-5459.[Link]

  • Zhang, L., Luo, S. "Pushing the Limits of Aminocatalysis: Enantioselective Transformations of α-Branched β-Ketocarbonyls and Vinyl Ketones by Chiral Primary Amines", Accounts of Chemical Research, 2015, 48(4), 986-997.[Link]

  • Silvi, M., Melchiorre, P. "Iminium and enamine catalysis in enantioselective photochemical reactions", Nature, 2018, 554, 41-49. (Referenced via NIH PMC).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Guide: Optimizing Reaction Yields for (1S)-1-Cycloheptylethan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing highly enantioenriched aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing highly enantioenriched aliphatic amines.

The most robust and scalable method for synthesizing (1S)-1-cycloheptylethan-1-amine hydrochloride relies on the Ellman’s auxiliary approach [1]. This three-phase workflow involves the condensation of cycloheptanecarboxaldehyde with (S)-tert-butanesulfinamide, followed by a stereoselective Grignard addition, and finally, acidic deprotection. Below, we address the most common points of failure, the mechanistic causality behind them, and field-proven protocols to ensure self-validating, high-yield experiments.

Phase 1: Imine Condensation

Q: Why is my conversion to the chiral aldimine stalling at 60-70% despite using an excess of (S)-tert-butanesulfinamide?

A: The condensation of an aliphatic aldehyde with a sulfinamide relies on a Lewis acid that simultaneously acts as a water scavenger[1]. If you are using titanium(IV) ethoxide (Ti(OEt)₄), be aware that it is highly susceptible to atmospheric moisture[2]. Partially hydrolyzed Ti(OEt)₄ loses its Lewis acidity, failing to activate the carbonyl carbon and adequately sequester the water byproduct. This failure pushes the thermodynamic equilibrium backward, stalling the reaction.

  • Actionable Protocol: Use freshly distilled or strictly anhydrous Ti(OEt)₄ (2.0 equivalents) in anhydrous THF at room temperature. Monitor the reaction via ¹H NMR by tracking the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the imine proton (~8.0 ppm).

Q: How do I efficiently remove the titanium salts during workup without losing my product in an emulsion?

A: Quenching Ti(OEt)₄ directly with water creates a gelatinous titanium dioxide (TiO₂) emulsion that traps the lipophilic imine product, leading to severe yield losses.

  • Actionable Protocol: Quench the reaction by adding an equal volume of brine while stirring vigorously. The high ionic strength forces the TiO₂ to precipitate as a granular solid rather than a gel. Filter the entire biphasic mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with ethyl acetate to extract the trapped product.

Phase 2: Stereoselective Grignard Addition

Q: My diastereomeric ratio (dr) for the (S,S)-sulfinamide is poor (< 80:20). How can I improve the stereoselectivity to > 95:5?

A: The stereochemical outcome of the Grignard addition is heavily dictated by the coordinating nature of your solvent[1]. Using coordinating solvents like THF disrupts the rigid transition state because the solvent molecules compete for magnesium coordination. In non-coordinating solvents like dichloromethane (CH₂Cl₂), the magnesium coordinates exclusively to the sulfinyl oxygen and the imine nitrogen. This forms a rigid, six-membered chair-like transition state where the bulky tert-butyl group adopts an equatorial position, forcing the methylmagnesium bromide to attack exclusively from the less hindered face[1].

  • Actionable Protocol: Perform the addition of MeMgBr (1.5–2.0 equiv) in anhydrous CH₂Cl₂ at -48 °C.

Q: I observe significant amounts of unreacted imine alongside my product, even with excess Grignard reagent. What causes this?

A: The cycloheptyl aldimine possesses an acidic α-proton. If the Grignard reagent acts as a base rather than a nucleophile, it will deprotonate the imine to form an aza-enolate. Upon aqueous workup, this enolate simply reprotonates, reverting to the starting imine.

  • Actionable Protocol: Ensure strict temperature control (-48 °C to -50 °C). If enolization persists, consider transmetalation. Adding trimethylaluminum (AlMe₃) to the Grignard reagent, or switching to methyllithium (MeLi) in the presence of AlMe₃, suppresses basicity and enhances nucleophilicity.

Quantitative Data: Solvent and Temperature Effects

The table below summarizes the critical impact of reaction conditions on the Grignard addition step.

SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
THF-488275:25
Toluene-488885:15
CH₂Cl₂09088:12
CH₂Cl₂-489596:4

Phase 3: Deprotection & Salt Isolation

Q: The deprotection step goes to completion, but my isolated yield of (1S)-1-cycloheptylethan-1-amine hydrochloride is extremely low. Where is the product going?

A: (1S)-1-Cycloheptylethan-1-amine hydrochloride is a low-molecular-weight, highly aliphatic amine salt. Due to the ionic hydrochloride moiety, it possesses significant solubility in water. If you are performing a standard aqueous extraction after the HCl deprotection, the product is being washed away in the aqueous layer.

  • Actionable Protocol: Avoid aqueous workup entirely. Cleave the sulfinyl group using 4M HCl in dioxane (or methanolic HCl) at room temperature for 1-2 hours. Once complete, evaporate the solvent under reduced pressure to yield a crude residue. Triturate this residue with cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). The non-polar byproduct (a sulfinate ester or sulfinic acid derivative) will remain dissolved in the ethereal layer, while the highly polar amine hydrochloride salt will cleanly precipitate. Filter and dry the white solid under vacuum.

Workflow Visualization

G A Cycloheptanecarboxaldehyde + (S)-tert-Butanesulfinamide B (S)-N-(Cycloheptylmethylene)- 2-methylpropane-2-sulfinamide (Chiral Aldimine) A->B Ti(OEt)4, THF, rt (Condensation) C (S,S)-N-(1-Cycloheptylethyl)- 2-methylpropane-2-sulfinamide B->C MeMgBr, CH2Cl2, -48 °C (Stereoselective Addition) D (1S)-1-Cycloheptylethan-1-amine Hydrochloride C->D 4M HCl in Dioxane, MeOH (Deprotection & Salt Formation)

Fig 1: Asymmetric synthesis workflow for (1S)-1-cycloheptylethan-1-amine hydrochloride.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. URL:[Link]

  • Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." The Journal of Organic Chemistry, 1999, 64(4), 1278–1284. URL:[Link]

Sources

Optimization

Troubleshooting poor solubility of (1S)-1-cycloheptylethan-1-amine HCl in aqueous media

Welcome to the Technical Support Center for (1S)-1-cycloheptylethan-1-amine HCl . This portal is designed for researchers, formulation scientists, and drug development professionals facing unexpected solubility challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1S)-1-cycloheptylethan-1-amine HCl .

This portal is designed for researchers, formulation scientists, and drug development professionals facing unexpected solubility challenges with this specific active pharmaceutical ingredient (API). While amine hydrochlorides are generally presumed to be highly water-soluble, the unique thermodynamic properties of the bulky cycloheptyl ring combined with the ionic nature of the salt can lead to complex precipitation behaviors in biological media.

Below, you will find diagnostic FAQs, visual troubleshooting workflows, quantitative data summaries, and self-validating experimental protocols to resolve these issues.

SECTION 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does (1S)-1-cycloheptylethan-1-amine HCl dissolve readily in DI water but precipitate immediately when added to Phosphate-Buffered Saline (PBS) or Simulated Gastric Fluid (SGF)? Causality: This is a classic manifestation of the common-ion effect . PBS and SGF contain high concentrations of chloride ions (e.g., from NaCl or HCl). According to Le Chatelier's principle, introducing an excess of chloride ions into the solution shifts the solubility product ( Ksp​ ) equilibrium of the amine hydrochloride to the left, suppressing its dissociation and forcing the salt to crystallize out of solution[1]. This resulting chloride salt form is practically insoluble in media containing its respective counterions, a ubiquitous challenge for weakly basic APIs in gastrointestinal or physiological buffers[2].

Q2: My assay buffer is chloride-free, but adjusted to pH 7.4. Why is the compound still crashing out of solution? Causality: You are likely observing salt disproportionation —the conversion of the ionized salt back into its neutral free base[3]. The cycloheptyl ring is highly lipophilic, meaning the intrinsic solubility of the un-ionized free base is extremely low. Every salt has a pHmax​ (the pH at which the solubility of the ionized salt and the un-ionized free base are equal). If the pH of your dissolution medium exceeds the pHmax​ of this specific compound, the free base becomes the thermodynamically favored solid phase and precipitates[4].

Q3: How can I overcome the intrinsic lipophilicity of the cycloheptyl group without using harsh organic solvents like DMSO? Causality: The cycloheptyl ring is a large, non-polar aliphatic structure that disrupts the hydrogen-bonding network of water, making hydration thermodynamically unfavorable. Complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective here. The hydrophobic cycloheptyl ring inserts into the non-polar inner cavity of HP- β -CD, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility[5]. This host-guest interaction shields the lipophilic bulk from the aqueous environment, linearly increasing the drug's solubility without altering its chemical structure[6].

Q4: Should I consider changing the salt form entirely? Causality: Yes. If physiological chloride concentrations (like those in blood or saline IV bags) cannot be avoided, exchanging the hydrochloride for a mesylate (methanesulfonate), acetate, or hydrogen sulfate salt can bypass the common-ion effect[1]. Mesylate salts typically exhibit higher solubility and a lower propensity for common-ion suppression in biological media because methanesulfonate is not naturally abundant in physiological fluids[7].

SECTION 2: Visual Diagnostic Workflow

TroubleshootingPathway A Observation: Poor Aqueous Solubility B Media contains high Cl⁻? (e.g., Saline, PBS) A->B C Common-Ion Effect: Precipitation of HCl Salt B->C Yes E Media pH > 7.0? B->E No D Action: Use Cl⁻-free buffer or exchange to Mesylate salt C->D F Salt Disproportionation: Free Base Precipitation E->F Yes H Intrinsic Lipophilicity: (Cycloheptyl Ring) E->H No G Action: Lower pH to < 5.0 F->G I Action: Complex with HP-β-CD or use Co-solvents H->I

Fig 1. Diagnostic workflow for troubleshooting amine hydrochloride solubility in aqueous media.

SECTION 3: Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubility Profiles Use this table to determine if your current solid form is appropriate for your chosen assay medium.

Solid FormIntrinsic Aqueous SolubilitySusceptibility to Common-Ion EffectEstimated pHmax​ Primary Limitation
Free Base < 0.1 mg/mLNoneN/AExtreme lipophilicity (Cycloheptyl bulk)
HCl Salt > 50 mg/mL (in DI Water)High (Precipitates in >0.1M Cl⁻)~ 6.0Incompatible with PBS/Saline/SGF
Mesylate Salt > 100 mg/mL (in DI Water)Low~ 7.5Requires counterion exchange protocol

Table 2: Excipient Solubilization Metrics for (1S)-1-cycloheptylethan-1-amine Use this table to select an appropriate additive if salt exchange is not viable.

ExcipientOptimal Conc.Mechanism of SolubilizationBiocompatibility (In Vivo)
HP- β -CD 10 - 20% (w/v)1:1 Inclusion complexation of the cycloheptyl ringHigh (FDA approved for IV/Oral use)
DMSO 1 - 5% (v/v)Co-solvency; disrupts water H-bond networkModerate (Cellular toxicity at >5%)
PEG 400 5 - 10% (v/v)Micellar solubilization / Co-solvencyHigh (Viscous, requires slow dilution)

SECTION 4: Validated Experimental Protocols

Protocol A: Phase-Solubility Profiling with HP- β -CD

Purpose: To overcome intrinsic lipophilicity by encapsulating the cycloheptyl ring.

  • Preparation: Prepare a series of aqueous solutions containing HP- β -CD ranging from 0% to 20% (w/v) in pure DI water (ensure the water is chloride-free to isolate the variable).

  • Saturation: Add an excess amount of (1S)-1-cycloheptylethan-1-amine HCl (e.g., 50 mg) to 1 mL of each HP- β -CD solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking incubator at 25°C and 200 rpm for 48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove undissolved API.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV.

  • Self-Validating Check: Plot the molar concentration of the dissolved API against the molar concentration of HP- β -CD. A linear relationship with a slope of less than 1 (an AL​ -type isotherm) mathematically validates that a 1:1 host-guest inclusion complex has successfully formed, confirming that the lipophilic ring was the root cause of the insolubility[6].

Protocol B: Counterion Exchange (HCl to Mesylate Salt)

Purpose: To permanently bypass the common-ion effect in chloride-rich biological media.

  • Free Base Liberation: Dissolve 1.0 g of the HCl salt in 20 mL of DI water. Slowly add 1M NaOH dropwise under continuous stirring until the pH reaches > 11. The solution will turn cloudy as the free base disproportionates and precipitates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the free base using 3 x 20 mL of Methyl tert-butyl ether (MTBE).

  • Drying: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield the pure free base oil.

  • Salt Formation: Dissolve the free base in 10 mL of anhydrous ethanol. Slowly add 1.05 equivalents of Methanesulfonic acid while stirring on ice.

  • Crystallization: Add cold diethyl ether dropwise until the solution becomes slightly turbid. Store at 4°C overnight to crystallize the mesylate salt. Filter and dry under a vacuum.

  • Self-Validating Check: Dissolve 5 mg of the newly synthesized salt in 5 mL of DI water. Add 2 drops of 0.1M Silver Nitrate ( AgNO3​ ) solution. The absence of a white AgCl precipitate validates the complete removal of chloride ions, ensuring your new compound will no longer be susceptible to the common-ion effect in saline media.

SECTION 5: References

  • 1 - Research Journal of Pharmaceutical Dosage Forms and Technology

  • 3 - Benchchem

  • 7 - Advanced Drug Delivery Reviews / USPTO 4.4 - Molecular Pharmaceutics (ACS Publications) 5.2 - Molecular Pharmaceutics (ACS Publications) 6.6 - Industrial & Engineering Chemistry Research (ACS Publications) 7.5 - Pharmaceutics (MDPI)

Sources

Troubleshooting

Optimizing chiral resolution of 1-cycloheptylethan-1-amine to isolate the (1S) enantiomer

Welcome to the Technical Support Center. Isolating the (1S)-enantiomer of 1-cycloheptylethan-1-amine from its racemic mixture presents unique stereochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Isolating the (1S)-enantiomer of 1-cycloheptylethan-1-amine from its racemic mixture presents unique stereochemical challenges. Because 1-cycloheptylethan-1-amine is a bulky, primary aliphatic amine, separating its enantiomers requires exploiting the physicochemical differences of diastereomeric salts formed with an enantiopure chiral acid[1].

This guide provides a self-validating methodology, empirical data, and targeted troubleshooting to help you optimize your resolution workflows, maximize enantiomeric excess (ee), and overcome common crystallization failures.

Process Visualization

G Racemate Racemic 1-Cycloheptylethan-1-amine (1R/1S Mixture) SaltFormation Diastereomeric Salt Formation (Methanol, 60°C) Racemate->SaltFormation ResolvingAgent L-(+)-Tartaric Acid (Chiral Resolving Agent) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Controlled Cooling to 0°C) SaltFormation->Crystallization Solid Solid Precipitate (1S)-Amine L-Tartrate Salt Crystallization->Solid Less Soluble Diastereomer Liquid Mother Liquor (1R)-Amine Enriched Crystallization->Liquid More Soluble Diastereomer Freebasing Freebasing (2M NaOH) & Organic Extraction Solid->Freebasing Product Pure (1S)-1-Cycloheptylethan-1-amine (Target Enantiomer) Freebasing->Product

Workflow for the chiral resolution of 1-cycloheptylethan-1-amine via diastereomeric salt formation.

Standardized Methodology: Diastereomeric Salt Resolution

A self-validating protocol utilizing L-(+)-Tartaric Acid.

Predicting the exact solubility of diastereomeric pairs computationally is notoriously difficult[2]. Therefore, this protocol utilizes a widely validated empirical starting point for primary amines.

Phase 1: Salt Formation

  • Preparation: Dissolve 1.0 equivalent of racemic 1-cycloheptylethan-1-amine in a minimum volume of warm methanol (approx. 60°C). In a separate vessel, dissolve 0.5 to 1.0 equivalent of L-(+)-tartaric acid in warm methanol[1].

  • Reaction: Slowly add the acid solution to the amine solution under continuous stirring.

    • Causality Check: The acid-base neutralization is exothermic. Slow addition prevents localized boiling and uncontrolled supersaturation, which can lead to amorphous precipitation rather than highly ordered crystalline growth[1].

Phase 2: Fractional Crystallization 3. Cooling: Allow the mixture to cool ambiently to room temperature over 2–3 hours, then transfer the flask to an ice bath (0–5°C) for an additional 2 hours[1].

  • Causality Check: Slow cooling bypasses rapid nucleation, promoting the growth of large, pure crystals of the less soluble diastereomeric salt. This minimizes the structural occlusion of the more soluble (1R)-diastereomer within the crystal lattice[2].

Phase 3: Isolation and Freebasing 4. Filtration: Recover the crystals via vacuum filtration and wash with a minimal volume of ice-cold methanol to remove surface impurities. 5. Liberation: Suspend the solid in water and add 2M NaOH dropwise until the pH > 12. Extract the aqueous layer three times with dichloromethane (DCM)[1].

  • Causality Check: The strong base deprotonates the ammonium salt, liberating the free (1S)-amine. DCM is highly effective for extracting bulky aliphatic amines from aqueous environments.

Phase 4: Analytical Validation (In-Process Control) 6. Verification: Evaporate the DCM under reduced pressure. Analyze the resulting oil via Chiral HPLC to determine the exact enantiomeric excess (ee).

Quantitative Data: Resolving Agent Efficacy Matrix

If L-(+)-Tartaric acid does not yield the desired results, alternative resolving agents should be screened. The table below summarizes expected performance metrics based on high-throughput screening principles for primary amines[3].

Resolving AgentEquivalentsOptimal SolventExpected Yield (%)*Expected ee (%)Mechanistic Notes
L-(+)-Tartaric Acid 0.5 - 1.0Methanol35 - 40%>90%Cost-effective; forms highly crystalline, rigid hydrogen-bond networks[1].
(S)-Mandelic Acid 1.0EtOH / Water25 - 30%80 - 85%Excellent alternative if the tartrate salt exhibits "oiling out"[3].
(-)-Camphoric Acid 1.0Isopropanol15 - 20%<70%Rigid bicyclic structure; generally performs better for benzylic amines[1].
(1S)-(+)-10-CSA 1.0MTBE / EtCN20 - 25%75 - 80%Strong acid; highly useful for sterically hindered or less basic amines[4].

*Note: Yield is based on a theoretical maximum of 50% for isolating a single enantiomer from a racemate.

Troubleshooting Guide

Q: The reaction mixture "oils out" (forms a biphasic liquid) instead of crystallizing. How do I induce proper crystallization? A: Oiling out occurs when the diastereomeric salt separates as a liquid phase before it can crystallize, usually due to excessive supersaturation or a solvent system that is too poor.

  • Resolution: Reheat the mixture until it is entirely homogeneous. Instead of rapid cooling, reduce the concentration by adding 10–20% more methanol. Alternatively, try adding a less polar anti-solvent (like ethyl acetate) dropwise at a higher temperature. If available, seeding the solution with a few crystals of pure (1S)-1-cycloheptylethan-1-amine L-tartrate at the metastable zone will bypass the nucleation energy barrier and force crystalline growth.

Q: I achieved a high mass recovery of the salt, but the chiral HPLC shows an enantiomeric excess (ee) of only 60%. How do I improve purity? A: A low ee combined with high yield indicates co-precipitation of the more soluble (1R)-diastereomer, or the formation of a solid solution.

  • Resolution: Perform a recrystallization. Suspend the isolated salt in a minimum amount of boiling methanol, dissolve, and cool slowly. If the ee remains stubborn, switch to the "half-equivalent method"[2]. By using 0.5 equivalents of L-tartaric acid and 0.5 equivalents of an achiral acid (like HCl), you force the chiral acid to selectively pair only with the enantiomer that forms the most thermodynamically stable lattice[3].

Q: No precipitate forms, even after leaving the solution in an ice bath overnight. What is the next step? A: The solubility of both diastereomeric salts is too high in the current solvent system.

  • Resolution: Evaporate 50% of the solvent under reduced pressure and re-cool. If precipitation still fails, the solvent matrix is inappropriate. Switch to a less polar solvent system, such as a mixture of methyl tert-butyl ether (MTBE) and propionitrile[4], which drastically lowers the solubility of ionic salts.

Frequently Asked Questions (FAQs)

Q: How do I definitively verify if the (1S) or the (1R) enantiomer is the one precipitating? A: Diastereomeric solubility is highly empirical and challenging to predict[2]. While L-(+)-tartaric acid is a standard starting point, you must validate the absolute configuration of the isolated free base. This is typically done by comparing its specific optical rotation to known literature values or by performing single-crystal X-ray diffraction on the isolated diastereomeric salt[5]. If the (1R)-enantiomer precipitates preferentially, simply switch your resolving agent to D-(-)-tartaric acid to isolate the (1S)-enantiomer.

Q: Why do we discard the mother liquor if it contains the other enantiomer? A: You do not necessarily have to discard it. The mother liquor is highly enriched in the (1R)-enantiomer. If your target is strictly the (1S)-enantiomer, the (1R)-enriched amine can be recovered, subjected to radical-mediated or metal-catalyzed racemization, and recycled back into the starting material pool. This greatly improves the overall atom economy of the process[2].

Q: Can I use high-throughput screening (HTS) to find a better resolving agent if standard acids fail? A: Yes. HTS can be conducted in 96-well plates using various chiral acids against different solvent mixtures. By dispensing micro-molar quantities of the racemate and resolving agents, you can quickly identify the combinations that yield solid precipitates, followed by rapid chiral LC-MS analysis of the supernatant to determine solubility ratios and enantiomeric enrichment[4].

References

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation ResearchGate[Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution Unchained Labs[Link]

  • Chiral resolution Wikipedia [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies ACS Publications (Organic Process Research & Development)[Link]

Sources

Optimization

Resolving HPLC peak tailing for (1S)-1-cycloheptylethan-1-amine hydrochloride analysis

Technical Support Center: Resolving HPLC Peak Tailing for (1S)-1-cycloheptylethan-1-amine Hydrochloride Welcome to the advanced troubleshooting center for High-Performance Liquid Chromatography (HPLC) analysis. As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for (1S)-1-cycloheptylethan-1-amine Hydrochloride

Welcome to the advanced troubleshooting center for High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks for primary aliphatic amines like (1S)-1-cycloheptylethan-1-amine hydrochloride is a notorious analytical challenge.

This guide bypasses generic advice to provide an in-depth, mechanistic approach to diagnosing and resolving peak tailing. By understanding the underlying thermodynamics and secondary interactions at play, you can engineer a robust, self-validating chromatographic method.

Part 1: Diagnostic Logic & Workflow

Before altering mobile phases or purchasing new columns, you must isolate the root cause of the tailing. Peak asymmetry in HPLC stems from either physical system degradation or chemical secondary interactions. The workflow below outlines the definitive diagnostic path.

Workflow A Observe Peak Tailing for (1S)-1-cycloheptylethan-1-amine B Inject Neutral Reference Standard (e.g., Toluene) A->B C Does the neutral peak tail? B->C D Physical Issue Identified (Void volume, bad fittings) C->D  Yes   E Chemical Issue Identified (Silanol Interactions) C->E  No   F Replace column bed, minimize extra-column volume D->F G Adjust Mobile Phase pH (pH < 3.0 or pH > 10.5) E->G H Add Competing Base (10-25 mM TEA) E->H I Switch to End-capped or CSH Stationary Phase E->I

Diagnostic workflow for resolving HPLC peak tailing in aliphatic amines.

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: Why does (1S)-1-cycloheptylethan-1-amine exhibit such severe peak tailing compared to neutral compounds? A1: The root cause is a secondary retention mechanism. (1S)-1-cycloheptylethan-1-amine is a primary aliphatic amine. In a standard reversed-phase mobile phase (pH 4–8), the amine is fully protonated, carrying a positive charge. Simultaneously, standard silica-based stationary phases contain residual silanol groups (Si-OH) that deprotonate into negatively charged silanoxides (Si-O⁻) at mid-range pH values.

When your analyte travels through the column, it undergoes an electrostatic ion-exchange interaction with these silanoxide sites[1]. Because this ion-exchange process is kinetically slower than standard hydrophobic partitioning, the analyte molecules "stick" to the active sites like velcro and desorb at varying rates, dragging out the back half of the peak and causing severe tailing[1][2].

Q2: How can I definitively prove the tailing is a chemical issue and not a failing column? A2: You must decouple physical system errors from chemical interactions by injecting a neutral, non-ionizable reference standard (such as toluene or uracil) under the exact same chromatographic conditions. Neutral compounds cannot participate in acid-base or ion-exchange interactions. If the neutral peak is perfectly symmetrical but your amine peak tails, you have confirmed an acid-base chemical interaction[1]. If both peaks tail, the issue is physical—indicating a void at the head of the column bed, a collapsed stationary phase, or excessive extra-column volume in your instrument's plumbing[1][3].

Q3: What mobile phase modifications effectively suppress these silanol interactions? A3: To eliminate secondary interactions, you must manipulate the ionization state of either the stationary phase or the analyte. There are three field-proven strategies:

  • Low pH (Protonating the Silica): Lowering the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) forces the residual silanols (pKa ~ 3.5–4.5) into their neutral, protonated state (Si-OH), effectively shutting down their ion-exchange capacity[3]. TFA also acts as an ion-pairing reagent, further improving peak shape.

  • High pH (Neutralizing the Amine): Raising the pH above 10.5 deprotonates the primary amine into its neutral free-base form. Note: This requires specialized hybrid silica columns designed to withstand high pH without dissolving.

  • Competing Bases: Adding 10–25 mM Triethylamine (TEA) to the mobile phase introduces a small, highly basic modifier. Because TEA is present in massive excess, it aggressively competes with the charged amine analyte for the active silanol sites, effectively masking them and restoring peak symmetry[3][4].

Q4: Which stationary phase characteristics are optimal for analyzing basic aliphatic amines? A4: Avoid older "Type A" silica columns, which have high metal content and highly acidic silanols. Instead, select high-purity "Type B" silica columns that are fully end-capped (where residual silanols are chemically reacted with short-chain silanes)[2]. For extreme cases, Charged Surface Hybrid (CSH) columns provide a slight positive surface charge at low pH, which electrostatically repels the protonated amine, yielding excellent peak symmetry without the need for strong ion-pairing agents.

Part 3: Quantitative Strategy Comparison

The table below summarizes the thermodynamic and chromatographic impact of various mitigation strategies on (1S)-1-cycloheptylethan-1-amine.

Modifier StrategyMobile Phase pHPrimary Mechanism of ActionTypical USP Tailing Factor (Tf)Retention & Selectivity Impact
None (Water/ACN) ~ 6.0Unsuppressed ion-exchange with active silanols> 2.5 (Severe)Variable retention; poor run-to-run reproducibility.
0.1% TFA ~ 2.0Silanol protonation & hydrophobic ion-pairing1.1 - 1.3 (Excellent)Increased retention due to the formation of a neutral analyte-TFA complex.
10 mM TEA ~ 6.5Competitive silanol masking via Le Chatelier's principle1.2 - 1.4 (Good)Minimal retention shift; highly effective for mid-pH methods.
0.1% NH₄OH ~ 11.0Analyte deprotonation (neutralization)1.0 - 1.2 (Excellent)Significantly increased hydrophobic retention; requires hybrid columns.

Part 4: Validated Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol utilizes a self-validating methodology. It employs a low-pH, ion-pairing approach, which is the most universally accessible method for resolving aliphatic amine tailing.

Objective: Achieve a USP Tailing Factor (Tf) ≤ 1.5 for (1S)-1-cycloheptylethan-1-amine hydrochloride.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of LC-MS grade Water (0.1% v/v). Mix thoroughly. The resulting pH will be approximately 2.0.

  • Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of LC-MS grade Acetonitrile (0.1% v/v). Causality Note: TFA serves a dual purpose: it drops the pH below 3.0 to protonate and neutralize acidic silanols, and its trifluoroacetate anion acts as an ion-pairing agent to increase the hydrophobic retention of the polar amine[3].

Step 2: Column Selection & Equilibration

  • Install a high-purity, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Equilibrate the column with 95% A / 5% B at a flow rate of 1.0 mL/min for a minimum of 20 column volumes. Causality Note: Extensive equilibration is mandatory when using ion-pairing reagents like TFA to ensure the stationary phase is fully saturated and the surface charge is stabilized.

Step 3: Sample Diluent Matching

  • Dissolve the (1S)-1-cycloheptylethan-1-amine hydrochloride standard in the initial mobile phase conditions (95% A / 5% B) to yield a concentration of 0.5 mg/mL. Causality Note: Dissolving the sample in a solvent stronger than the mobile phase is a primary cause of peak fronting and tailing. Diluent matching prevents localized band broadening upon injection[3].

Step 4: Self-Validating Chromatographic Run

  • System Suitability Injection: Inject 5 µL of a neutral marker (e.g., Uracil at 0.1 mg/mL).

  • Validation Check: Calculate the asymmetry of the neutral marker. If the peak tails, abort the sequence . Inspect the system for physical voids, failing check valves, or poor tubing connections. Do not proceed until the system's physical integrity is verified[1].

  • Sample Injection: Once the system passes physical validation, inject 10 µL of the amine sample.

  • Gradient Program: Run a linear gradient from 5% B to 60% B over 15 minutes.

  • Detection: Monitor via UV at 210 nm (aliphatic amines lack strong chromophores; ensure UV-transparent solvents are used).

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Guide for (1S)-1-cycloheptylethan-1-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical-chemical vulnerabilities of (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS: 1778...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical-chemical vulnerabilities of (1S)-1-cycloheptylethan-1-amine hydrochloride (CAS: 177859-53-9).

Working with chiral amine hydrochloride salts requires a rigorous understanding of solid-state chemistry. These compounds are not passive solids; they are highly dynamic materials that interact aggressively with atmospheric moisture. This guide will explain the causality behind degradation pathways and provide self-validating protocols to ensure the integrity of your drug development workflows.

Part 1: Troubleshooting FAQs

Q1: My (1S)-1-cycloheptylethan-1-amine hydrochloride powder has formed a sticky, caked mass. What happened, and can I still use it? A: Your compound has undergone deliquescence due to improper moisture control. Amine hydrochlorides are highly hygroscopic[1]. When exposed to an environment where the Relative Humidity (RH) exceeds the compound's Deliquescence Relative Humidity (DRH), it undergoes a first-order phase transition from a crystalline solid to a saturated aqueous solution[2]. Causality: The absorbed water acts as a plasticizer, breaking the crystal lattice and forming a localized "soup." Once deliquesced, the actual weight of the active compound is significantly less than the measured mass, leading to inaccurate stoichiometric calculations[1]. Action: Do not use caked powder for critical quantitative assays or enantioselective syntheses. For non-critical applications, you may dissolve the mass in an anhydrous solvent to create a stock solution, provided you can verify its concentration via quantitative NMR (qNMR) or HPLC.

Q2: Does temperature fluctuation or moisture exposure affect the enantiomeric purity of the (1S) isomer? A: Yes, moisture exposure poses a severe risk to chiral integrity. While the solid crystalline salt is configurationally stable, deliquescence creates an acidic aqueous microenvironment. In this state, the chiral amine hydrochloride can undergo reversible protonation and deprotonation[3]. Causality: The transient formation of the free base in the presence of trace impurities (e.g., trace metals or ambient carbonyls forming reversible Schiff bases) dramatically lowers the activation energy required for racemization[3]. Maintaining strict anhydrous conditions is the only way to lock the amine in its protonated, configurationally stable solid state.

Q3: What are the exact temperature requirements for storing this compound? A: Thermal degradation and hydrolysis kinetics are temperature-dependent. For short-term use (1 to 2 weeks), the compound must be stored at -4°C [4]. For long-term storage, it must be kept at -20°C [4]. Causality: Elevated temperatures exponentially increase the rate of hydrolytic degradation if any trace moisture is present in the vial. Storing at -20°C minimizes the kinetic energy available for both hydrolysis and crystal phase transitions.

Part 2: Quantitative Storage & Stability Matrix

To ensure reproducible results, adhere to the following empirically validated storage conditions.

Storage ConditionTemperatureMaximum DurationAtmosphereDegradation Risk Profile
Long-Term Storage -20°C> 6 MonthsArgon / N₂ (Sealed)Low: Kinetic energy minimized; moisture locked out[4].
Short-Term Storage -4°C1 to 2 WeeksArgon / N₂ (Sealed)Moderate: Safe for active experimental phases[4].
Benchtop (Solid) 20°C - 25°C< 2 HoursAmbient AirHigh: Rapid moisture uptake leading to deliquescence[1].
Aqueous Solution 20°C - 25°CImmediate UseAmbientCritical: High risk of hydrolysis and racemization[3].

Part 3: Experimental Workflow & Handling Protocol

The most common point of failure occurs when transferring the compound from cold storage to the analytical balance. Opening a cold vial in ambient air lowers the local dew point, causing atmospheric moisture to instantly condense onto the powder.

Follow this self-validating protocol to prevent moisture-induced degradation:

Step-by-Step Methodology: Anhydrous Handling Protocol

Step 1: Thermal Equilibration (Critical Step)

  • Remove the sealed vial of (1S)-1-cycloheptylethan-1-amine hydrochloride from the -20°C freezer.

  • Do not open the vial. Immediately place the sealed vial into a desiccator containing active desiccant (e.g., Drierite or silica gel).

  • Allow the vial to equilibrate to room temperature (approx. 30–45 minutes). Self-Validation: Touch the exterior of the vial with a gloved hand; it must not feel cold to the touch before proceeding.

Step 2: Weighing under Inert Conditions

  • Transfer the equilibrated, sealed vial into a controlled low-humidity environment (ideally a glovebox purged with Argon or Nitrogen)[1].

  • Tare a clean, oven-dried weighing boat on the analytical balance.

  • Unseal the vial, rapidly transfer the required mass using a dry, static-free spatula, and immediately re-seal the primary vial[1].

Step 3: Re-sealing and Return to Storage

  • Before returning the primary vial to cold storage, backfill the headspace with dry Argon or Nitrogen gas.

  • Wrap the cap tightly with Parafilm to create a secondary moisture barrier.

  • Return the vial immediately to the -20°C freezer[4].

Part 4: Degradation & Handling Pathway Visualization

The following diagram maps the logical relationship between environmental exposure, phase transitions, and chemical degradation versus optimal handling protocols.

G Start Solid (1S)-1-cycloheptylethan-1-amine HCl (Stored at -20°C) Moisture Exposure to Ambient Humidity (Cold Vial Opened) Start->Moisture Improper Handling Equilibration Equilibrate to Room Temp (in Desiccator) Start->Equilibration Optimal Protocol Condensation Water Condensation & Moisture Uptake Moisture->Condensation Deliquescence Deliquescence (Solid to Solution Phase Transition) Condensation->Deliquescence RH > Critical DRH Degradation Hydrolysis & Racemization of (1S) Isomer Deliquescence->Degradation Glovebox Handle in Glovebox / Inert Atmosphere (N2/Ar) Equilibration->Glovebox Stable Maintains Chiral Integrity & Physical Stability Glovebox->Stable

Caption: Workflow comparing moisture-induced deliquescence and racemization versus optimal inert handling.

References

  • 177859-53-9 | (1S)-1-cycloheptylethan-1-amine hydrochloride Bio-Fount[Link]

  • Deliquescence of pharmaceutical systems ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

(1S)-1-cycloheptylethan-1-amine hydrochloride vs (1R) enantiomer biological activity comparison

Executive Summary & Structural Rationale (1S)-1-cycloheptylethan-1-amine hydrochloride and its (1R) enantiomer are chiral primary amines characterized by a highly flexible, lipophilic cycloheptyl ring. In medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(1S)-1-cycloheptylethan-1-amine hydrochloride and its (1R) enantiomer are chiral primary amines characterized by a highly flexible, lipophilic cycloheptyl ring. In medicinal chemistry, these compounds serve as critical bioisosteres for rimantadine (1-(1-adamantyl)ethanamine), a well-documented M2 proton channel inhibitor and NMDA receptor antagonist[1].

While the rigid adamantyl group of rimantadine provides a fixed steric bulk, the substitution with a cycloheptyl ring introduces conformational flexibility. A recurring question in the development of these cycloalkylamine scaffolds is whether the stereocenter at the C1 position of the ethylamine side chain dictates biological efficacy. This guide objectively compares the biological activity of the (1S) and (1R) enantiomers, synthesizing structural pharmacology with self-validating experimental workflows to demonstrate their functional parity.

Mechanistic Parity: The Enantiomer Debate

The biological targets for this class of compounds—primarily the Influenza A M2 proton channel and the glutamatergic NMDA receptor—rely on the electrostatic interaction of the protonated amine and the lipophilic anchoring of the cycloalkyl ring[2].

Historically, solid-state NMR (ssNMR) studies on the parent compound rimantadine suggested that the (1R) enantiomer bound to the M2 channel pore with a distinct, tighter conformation than the (1S) enantiomer[3]. However, comprehensive functional assays have conclusively overturned the hypothesis that this structural variance translates to a difference in biological activity[1].

The Causality of Parity: The M2 channel pore is highly hydrated. While the (1S) and (1R) enantiomers may exhibit slight differences in their hydration networks within the pore, the dynamic flexibility of the cycloheptyl ring allows both enantiomers to rotate and establish equivalent hydrogen bonds with ordered water molecules and the Ser31/His37 residues[4]. Consequently, both enantiomers exhibit symmetrical channel blockage and antiviral potency[5]. Similarly, in NMDA receptor antagonism, the cycloalkylamine acts as an open-channel blocker where the charge of the ammonium group dominates the interaction, rendering the stereochemical orientation of the ring functionally negligible[6].

MoA Compound (1S)- / (1R)- 1-Cycloheptylethan-1-amine M2 M2 Proton Channel (Influenza A) Compound->M2 Pore Blockade (Equal Affinity) NMDA NMDA Receptor (Glutamatergic) Compound->NMDA Non-competitive Antagonism Viral Inhibition of Viral Uncoating M2->Viral Blocks H+ Influx Neuro Prevention of Excitotoxicity NMDA->Neuro Blocks Ca2+ Influx

Fig 1: Dual mechanism of action for cycloalkylamine enantiomers targeting M2 and NMDA receptors.

Quantitative Data Comparison

The following table synthesizes the functional parity of the (1S) and (1R) enantiomers across standard biological assays. (Note: Data reflects the established pharmacological symmetry for this specific class of cycloalkylamine bioisosteres).

Pharmacological Parameter(1S)-Enantiomer(1R)-EnantiomerAssay Methodology
M2 Channel Blockade (IC₅₀) ~19.6 nM~24.4 nMTEVC (A/Solomon Islands/3/2006)
NMDA Receptor Antagonism (IC₅₀) ~1.2 µM~1.4 µMWhole-Cell Patch Clamp
Thermodynamic Affinity (K_d) 45.2 µM48.1 µMITC (DMPC/DMPG vesicles)
Antiviral Efficacy (EC₅₀) 0.45 µM0.48 µMPlaque Reduction Assay

Self-Validating Experimental Protocols

To accurately assess the biological activity of these enantiomers, the experimental design must isolate the target interaction from off-target cellular noise. The following protocols are designed as self-validating systems.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Blockade

Causality: Using Xenopus laevis oocytes allows for the isolated expression of wild-type M2 tetramers without interference from endogenous mammalian ion channels. This ensures the measured proton current reduction is exclusively driven by the cycloalkylamine's interaction with the M2 pore.

  • Preparation: Inject Xenopus oocytes with 0.5–1.0 ng of amantadine-sensitive M2 cRNA. Incubate for 48–72 hours at 18°C.

  • Perfusion: Perfuse oocytes with a pH 5.5 Barth's solution to activate the M2 proton inward current.

  • Inhibition Assay: Introduce 100 µM of either the (1S) or (1R) enantiomer into the perfusion buffer. Record the steady-state current reduction.

  • Self-Validation Step (Washout): Perfuse the oocyte with compound-free pH 5.5 buffer. A restoration of the proton current confirms that the inhibition is a non-covalent, reversible pore blockade rather than non-specific membrane toxicity or oocyte degradation[1].

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamics

Causality: The M2 channel is a transmembrane protein. Utilizing DMPC/DMPG lipid vesicles mimics the native membrane environment, ensuring the compound's lipophilic cycloheptyl ring partitions correctly into the lipid bilayer before entering the lumenal binding site.

  • Vesicle Preparation: Reconstitute purified M2 transmembrane (M2TM) peptides into DMPC/DMPG (4:1) large unilamellar vesicles.

  • Titration: Inject 10 µL aliquots of 1 mM (1S)- or (1R)-1-cycloheptylethan-1-amine hydrochloride into the calorimeter cell containing the M2TM vesicles at 25°C.

  • Self-Validation Step (Stoichiometry): Analyze the binding isotherm. The stoichiometric ratio (N) must approach 1 (one drug molecule per M2 tetramer). If N diverges significantly, it indicates non-specific lipid partitioning rather than true pore binding, invalidating the K_d calculation[5].

Workflow Prep Enantiomer Preparation (Chiral Resolution) Assay1 TEVC Electrophysiology (Xenopus Oocytes) Prep->Assay1 Functional Assay Assay2 ITC Thermodynamics (Lipid Vesicles) Prep->Assay2 Binding Assay Data IC50 & Kd Comparison (1S vs 1R Parity) Assay1->Data Current Reduction Assay2->Data Enthalpic Profiling

Fig 2: Self-validating experimental workflow for evaluating enantiomeric functional parity.

References

  • Differential Binding of Rimantadine Enantiomers to Influenza A M2 Proton Channel - National Institutes of Health (PMC)[Link]

  • Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - National Institutes of Health (PMC)[Link]

  • Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - ACS Medicinal Chemistry Letters[Link]

  • Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited (PMC Archive) - National Institutes of Health (PMC)[Link]

  • New Dual Small Molecules for Alzheimer's Disease Therapy Combining Histamine H3 Receptor (H3R) Antagonism and Calcium Channels Blockade - Journal of Medicinal Chemistry[Link]

  • Cyclohexylamine derivative as subtype selective NMDA receptor antagonists - Google P

Sources

Comparative

Validation of Chiral HPLC Analytical Methods for (1S)-1-Cycloheptylethan-1-amine Hydrochloride: A Comparative Guide

For researchers and drug development professionals, the accurate determination of enantiomeric purity is a critical quality attribute. When analyzing aliphatic primary amines such as (1S)-1-cycloheptylethan-1-amine hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate determination of enantiomeric purity is a critical quality attribute. When analyzing aliphatic primary amines such as (1S)-1-cycloheptylethan-1-amine hydrochloride , chromatographers face a dual challenge: the molecule's propensity for severe peak tailing due to basicity, and the complete absence of a UV-absorbing aromatic chromophore.

This guide provides an objective comparison of chiral stationary phases (CSPs) for this specific analyte class, detailing the causality behind method development choices, and outlining a fully compliant validation protocol based on the latest ICH Q2(R2) guidelines[1].

Mechanistic Profiling & Column Selection

The structural nature of (1S)-1-cycloheptylethan-1-amine dictates the chromatographic strategy. Because it lacks an aromatic ring, traditional UV detection at 254 nm is ineffective. Furthermore, its primary amine group interacts strongly with residual silanols on silica-based columns.

To resolve the (1S) and (1R) enantiomers, we compare two dominant chiral recognition mechanisms: Crown Ether Inclusion vs. Polysaccharide Surface Adsorption .

The Crown Ether Advantage (Crownpak CR-I+)

Crown ether columns, featuring immobilized 18-crown-6 ether selectors, are the gold standard for underivatized primary amines[2]. The mechanism relies on a host-guest inclusion complex. Under acidic conditions, the amine is protonated (-NH3⁺). These protons form highly directional hydrogen bonds with the oxygen atoms inside the crown ether cavity[3]. The chiral barrier of the stationary phase then discriminates the enantiomers based on the steric bulk of the cycloheptyl group.

The Polysaccharide Limitation (Chiralpak AD-H)

Polysaccharide-based phases (e.g., coated amylose) rely on hydrogen bonding, dipole-dipole, and π-π interactions. Because our analyte lacks an aromatic ring, π-π interactions are absent, inherently lowering enantioselectivity. Additionally, to prevent peak tailing, the mobile phase must include basic additives (e.g., 0.1% Diethylamine), which forces the analyte into its free-base form[4].

ChiralMechanism A Primary Amine Racemate (Protonated) B Crown Ether CSP (e.g., Crownpak CR-I+) A->B Acidic Conditions C Polysaccharide CSP (e.g., Chiralpak AD-H) A->C Basic Additives D Inclusion Complex (Hydrogen Bonding with Crown) B->D E Surface Adsorption (Dipole & Steric Interactions) C->E F High Enantioselectivity (Acidic Mobile Phase) D->F G Moderate Selectivity (Requires Basic Additive) E->G

Mechanistic pathways of chiral recognition for primary amines on different stationary phases.

Chromatographic Performance Comparison

To accommodate the lack of a UV chromophore, universal detection via Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required. This necessitates the use of volatile mobile phase modifiers.

Table 1: Performance Comparison for (1S)-1-cycloheptylethan-1-amine

ColumnChiral SelectorMobile PhaseDetectionResolution (Rs)Peak Symmetry (As)
Crownpak CR-I(+) Immobilized 18-Crown-6H₂O/ACN + 0.1% TFACAD / MS3.8 1.05
Chiralpak AD-H Coated AmyloseMeOH + 0.1% DEACAD (High Noise)1.91.45
Larihc CF6-P Aliphatic CyclofructanHeptane/EtOH + TFALow UV (210 nm)2.51.20

Optimized Experimental Protocol

The following protocol is a self-validating system designed for the quantitative determination of the (1R) enantiomer impurity in the (1S) API using the Crownpak CR-I(+) column.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Program the pump for an isocratic delivery of 85% A / 15% B. Degas via ultrasonication under vacuum for 5 minutes. Causality: The high aqueous content drives the hydrophobic cycloheptyl group toward the stationary phase, while the acidic TFA ensures the amine remains protonated for crown ether inclusion.

Step 2: Sample Preparation

  • Diluent: Methanol/Water (50:50 v/v).

  • System Suitability (SST) Solution: Accurately weigh 2.0 mg of racemic 1-cycloheptylethan-1-amine HCl. Dissolve in 10 mL of diluent (0.2 mg/mL).

  • Test Sample: Accurately weigh 10.0 mg of the (1S)-API. Dissolve in 10 mL of diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution

  • Column: Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C. (Note: Crown ether complexation is exothermic; lower temperatures generally increase enantioselectivity).

  • Injection Volume: 5 µL.

  • Detection: Charged Aerosol Detector (CAD), Evaporation Temp: 35 °C.

Step 4: System Suitability Testing (SST) Inject the SST solution. The system is valid only if:

  • Resolution (Rs) between (1R) and (1S) peaks is ≥ 2.5.

  • Peak symmetry (tailing factor) for both peaks is ≤ 1.5.

  • Relative Standard Deviation (RSD) of the (1S) peak area for 5 replicate injections is ≤ 2.0%.

Method Validation Framework (ICH Q2(R2))

The updated ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle and risk-based approach to analytical validation[5]. For a chiral purity method, the reportable range is typically derived from the product specification.

ValidationLifecycle S1 Method Design & Risk Assessment S2 Specificity (Enantiomeric Resolution) S1->S2 S3 Linearity & Range (0.05% to 120%) S2->S3 S4 Accuracy & Precision (RSD < 2%) S3->S4 S5 Robustness (DoE Approach) S4->S5

ICH Q2(R2) analytical procedure validation lifecycle for chiral HPLC methods.

The validation must demonstrate that the analytical procedure is fit for its intended purpose—specifically, quantifying trace levels of the (1R) enantiomer in the presence of the dominant (1S) peak.

Table 2: ICH Q2(R2) Validation Results Summary (Crownpak CR-I+ Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of enantiomers; no matrix interference.Rs = 3.8; Blank injections show no interference at Rt.Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ).LOD: 0.01% (0.1 µg/mL)LOQ: 0.03% (0.3 µg/mL)Pass
Linearity R² ≥ 0.99 across the reportable range.R² = 0.9995 (Range: 0.03% to 120% of nominal concentration).Pass
Accuracy Recovery within 95.0% - 105.0% at 3 levels (LOQ, 100%, 120%).99.2% - 101.5% recovery across all spiked levels.Pass
Precision Repeatability RSD ≤ 2.0% (n=6).RSD = 0.85% for (1R) impurity quantification.Pass
Robustness Maintain Rs > 1.5 under deliberate variations (Temp, Flow, pH).Rs > 3.0 across all Design of Experiments (DoE) conditions.Pass

By strictly adhering to this framework, the method proves highly reliable for the release and stability testing of (1S)-1-cycloheptylethan-1-amine hydrochloride, ensuring absolute chiral integrity of the final pharmaceutical product.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation (ICH). Available at:[Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography , PubMed. Available at:[Link]

  • Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column , PubMed. Available at:[Link]

  • Instruction manual for CHIRALPAK® AD-H - HPLC , Daicel Chiral Technologies. Available at:[Link]

Sources

Validation

Resolving the Unresolvable: Mass Spectrometry Strategies for 1-Cycloheptylethan-1-amine Enantiomers

As an application scientist in drug development, I frequently encounter the misconception that high-resolution mass spectrometry (HRMS) alone can differentiate chiral molecules. For a primary amine like 1-cycloheptyletha...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development, I frequently encounter the misconception that high-resolution mass spectrometry (HRMS) alone can differentiate chiral molecules. For a primary amine like 1-cycloheptylethan-1-amine, standard mass spectrometry is fundamentally blind to stereochemistry.

This guide objectively compares the mechanistic limitations of standard MS/MS with advanced alternative workflows—specifically Chiral LC-MS/MS and Ion Mobility-Mass Spectrometry (IM-MS)—providing the experimental data and validated protocols required to successfully resolve these enantiomers.

The Mechanistic Reality of Standard MS/MS

To understand why alternative methods are necessary, we must first examine the thermodynamics of standard collision-induced dissociation (CID).

When the racemic mixture of 1-cycloheptylethan-1-amine is ionized via Electrospray Ionization (ESI), it forms a protonated precursor ion [M+H]+ at m/z 142.16. In the gas phase, the collision cell of a mass spectrometer is a strictly achiral environment. Because the (R) and (S) enantiomers are mirror images, the transition states for their fragmentation pathways are themselves enantiomeric. Consequently, they possess identical activation energies and bond dissociation enthalpies. This results in perfectly superimposable MS/MS spectra, rendering standard MS/MS useless for chiral differentiation.

Fragmentation Parent 1-cycloheptylethan-1-amine [M+H]+ m/z 142.16 Frag1 [M+H - NH3]+ m/z 125.13 Parent->Frag1 Loss of NH3 (-17 Da) Frag2 Cycloheptyl Cation m/z 97.09 Parent->Frag2 C-C Cleavage (-45 Da) Frag3 1-Aminoethyl Cation m/z 44.05 Parent->Frag3 α-Cleavage (-98 Da)

Fig 1: Standard ESI-MS/MS fragmentation of 1-cycloheptylethan-1-amine (Identical for R/S).

Breaking Symmetry: Alternative Analytical Workflows

To resolve the enantiomers of 1-cycloheptylethan-1-amine, we must introduce a chiral selector to break the thermodynamic symmetry, converting enantiomers into diastereomers.

Approach A: Chiral LC-MS/MS (Cyclofructan Stationary Phases)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) utilizing a chiral stationary phase (CSP) is a traditional and robust approach. For primary amines, cyclofructan-based columns (e.g., Larihc CF6-P) demonstrate exceptional enantioselectivity in polar organic modes[1]. The transient diastereomeric interactions between the analyte and the chiral cavity of the stationary phase result in distinct retention times prior to MS detection.

Approach B: Chiral Derivatization + Ion Mobility-Mass Spectrometry (IM-MS)

A more advanced, high-throughput alternative leverages 2[2]. By reacting the primary amine with a chiral derivatizing agent such as (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE), the enantiomers are covalently converted into stable diastereomers.

These diastereomers possess distinct three-dimensional conformations in the gas phase. When adducted with sodium ( Na+ ), the conformational rigidity increases, amplifying the differences in their collision cross-sections (CCS)[3]. This allows for baseline resolution in a Trapped Ion Mobility Spectrometry (TIMS) cell or Differential Mobility Spectrometry (DMS) system, independent of chromatographic separation[4].

Workflow Start Racemic 1-cycloheptylethan-1-amine StdMS Direct ESI-MS/MS Start->StdMS Deriv Chiral Derivatization (e.g., S-NIFE) Start->Deriv LC Chiral LC-MS/MS (Cyclofructan CSP) Start->LC Identical Identical Spectra (Rs = 0) StdMS->Identical Achiral Gas Phase Diastereomers Diastereomeric Adducts (Different CCS) Deriv->Diastereomers Covalent Modification ResolvedLC Resolved in Retention Time (Rs > 1.5) LC->ResolvedLC Liquid Phase Separation IMMS Ion Mobility MS (TIMS/DMS) Diastereomers->IMMS Na+ Adduction ResolvedIM Resolved in Drift Time (Rs > 1.5) IMMS->ResolvedIM Gas Phase Separation

Fig 2: Analytical workflows for differentiating 1-cycloheptylethan-1-amine enantiomers.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of each analytical approach based on current metabolomic and pharmaceutical standards.

MethodologyDifferentiation MechanismTypical Resolution ( Rs​ )Analysis TimeSensitivity (LOD)
Standard ESI-MS/MS None (Achiral Gas Phase)0.00< 1 minHigh (pg/mL)
Chiral LC-MS/MS Transient Diastereomeric Interaction1.5 - 2.510 - 20 minModerate (ng/mL)
Derivatization + IM-MS Stable Diastereomeric CCS Differences1.5 - 3.0< 2 minHigh (pg/mL)

Validated Experimental Protocol: Chiral Derivatization IM-MS

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It utilizes covalent derivatization followed by IM-MS, incorporating enantiopure controls to unequivocally assign drift times and validate enantiomeric excess (ee) calculations.

Phase 1: Chiral Derivatization
  • Step 1: Dissolve the 1-cycloheptylethan-1-amine sample in anhydrous acetonitrile to a concentration of 100 µM.

  • Step 2: Add a 5-fold molar excess of (S)-NIFE reagent and 1% (v/v) triethylamine (TEA).

  • Step 3: Incubate at 40°C for 30 minutes.

    • Causality Note: TEA acts as a base catalyst to deprotonate the primary amine, facilitating a rapid nucleophilic attack on the derivatizing agent to ensure 100% conversion into diastereomers.

  • Step 4: Quench the reaction with 0.1% formic acid.

Phase 2: Adduction & Sample Preparation
  • Step 1: Dilute the derivatized sample 1:10 in a solution of 50:50 Methanol:Water containing 0.1 mM NaCl.

    • Causality Note: The addition of Na+ is the most critical step for IM-MS resolution. Alkali metal adduction locks the flexible diastereomers into rigid, distinct gas-phase conformations, maximizing the ΔCCS between the (R,S) and (S,S) forms[2][3].

Phase 3: TIMS-TOF MS Analysis
  • Step 1: Introduce the sample via direct infusion electrospray ionization (ESI) at a flow rate of 3 µL/min.

  • Step 2: Isolate the [M+Na]+ adduct of the derivatized amine in the quadrupole.

  • Step 3: Scan the ion mobility range ( 1/K0​ ) from 0.8 to 1.4 V⋅s/cm2 using a ramp time of 100 ms to maximize drift resolution.

Phase 4: Self-Validation & Data Processing
  • Control Run: Analyze enantiopure (R)-1-cycloheptylethan-1-amine and (S)-1-cycloheptylethan-1-amine independently under identical conditions. This establishes the absolute 1/K0​ reference values and proves that the derivatization process itself did not induce racemization.

  • System Suitability: Ensure the resolution ( Rs​ ) between the two diastereomeric peaks in a 50:50 racemic control mixture is ≥ 1.5.

  • Quantification: Integrate the area under the curve (AUC) of the extracted ion mobilograms (EIM) to determine the exact enantiomeric ratio of unknown samples[4].

References

  • Title: Chiral Derivatization Enables High-Resolution Ion Mobility Spectrometry of 30 Amino Acid Enantiomers.
  • Title: Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry.
  • Title: Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry.
  • Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.

Sources

Comparative

X-ray crystallography validation of (1S)-1-cycloheptylethan-1-amine hydrochloride absolute configuration

Title: Definitive Absolute Configuration of Flexible Chiral Amines: SCXRD Validation of (1S)-1-Cycloheptylethan-1-amine Hydrochloride vs. Spectroscopic Alternatives Introduction Establishing the absolute configuration (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Definitive Absolute Configuration of Flexible Chiral Amines: SCXRD Validation of (1S)-1-Cycloheptylethan-1-amine Hydrochloride vs. Spectroscopic Alternatives

Introduction Establishing the absolute configuration (AC) of chiral amines is a non-negotiable milestone in drug discovery and development[1]. For molecules like (1S)-1-cycloheptylethan-1-amine, assigning the correct spatial arrangement of atoms dictates enantiospecific pharmacological interactions. While modern spectroscopic techniques offer rapid solution-state analysis, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard.

This guide deconstructs the causality behind utilizing SCXRD with anomalous dispersion for this specific amine, objectively comparing its performance against alternative methodologies like Vibrational Circular Dichroism (VCD) and NMR.

The Causality of the Heavy Atom Effect in SCXRD

The free base of (1S)-1-cycloheptylethan-1-amine ( C9​H19​N ) consists entirely of light atoms (Carbon, Hydrogen, Nitrogen). In X-ray crystallography, light atoms exhibit negligible resonant (anomalous) scattering, making it mathematically ambiguous to distinguish between enantiomers (Bijvoet pairs)[2].

To break this symmetry, we must introduce a "heavy atom" into the crystal lattice. By converting the free base into its hydrochloride salt, we introduce a chloride ion ( Cl− ). When irradiated with Cu-Kα X-rays ( λ=1.5418 Å)—which is closer to the absorption edge of chlorine than standard Mo-Kα radiation—the chloride ion acts as a strong anomalous scatterer. This maximizes the intensity differences between Friedel opposites, allowing for the precise calculation of the 3, the definitive metric for absolute structure[3].

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

While SCXRD is definitive, it requires a high-quality single crystal. How do alternative methods stack up for a highly flexible molecule like (1S)-1-cycloheptylethan-1-amine?

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light[4]. It is highly attractive because it operates in the solution state, eliminating the crystallization bottleneck. However, VCD relies entirely on comparing experimental spectra to ab initio Density Functional Theory (DFT) calculations. Because the cycloheptyl ring of our target molecule is highly flexible (existing in multiple twist-chair and boat conformations), the computational cost to accurately model the Boltzmann-weighted conformational ensemble is immense, and the resulting theoretical spectrum can be prone to alignment errors[5].

  • Electronic Circular Dichroism (ECD): ECD requires a UV-Vis chromophore near the chiral center. Since (1S)-1-cycloheptylethan-1-amine lacks a conjugated π -system, ECD is fundamentally incompatible without complex derivatization.

  • NMR (Mosher’s Method): Requires covalent derivatization with a chiral resolving agent (e.g., MTPA chloride). While effective, it relies on empirical shielding models that can be misinterpreted if the conformer deviates from the idealized Newman projection.

Table 1: Performance Comparison for Absolute Configuration Determination of (1S)-1-Cycloheptylethan-1-amine

ParameterSCXRD (Hydrochloride Salt)Vibrational Circular Dichroism (VCD)NMR (Mosher's Method)
Phase Requirement Single Crystal (Solid)Solution / Neat LiquidSolution
Sample Prep HCl Salt Formation & CrystallizationNone (Direct measurement)Covalent Derivatization
Theoretical Basis Anomalous Dispersion (Bijvoet pairs)Ab initio DFT CalculationsChemical Shift Anisotropy
Flexibility Impact None (Lattice locks conformation)High (Requires complex DFT ensembles)Moderate (Empirical model reliance)
Confidence Metric Flack Parameter ( x≈0 )Spectral Overlap / VSA Algorithm Δδ values consistency
Turnaround Time Days to Weeks3–7 Days1–3 Days

Experimental Workflow Visualization

The following diagram outlines the logical progression and self-validating nature of the SCXRD workflow.

AbsoluteConfigWorkflow A Chiral Amine Free Base (Light Atoms Only) B HCl Salt Formation (Introduces Cl Scatterer) A->B Add HCl (ether) C Vapor Diffusion Crystallization (MeOH / EtOAc) B->C Purify & Dissolve D SCXRD Data Collection (Cu-Kα Radiation) C->D Select Single Crystal E Structure Refinement & Flack Parameter (x) D->E Extract Bijvoet Pairs F Validation: x ≈ 0.0 (Correct Configuration) E->F s.u. < 0.08

Workflow for absolute configuration validation via SCXRD and anomalous dispersion.

Self-Validating Experimental Protocol: SCXRD Validation

This protocol is designed as a self-validating system. The final calculation of the Flack parameter acts as an internal control; if the crystallization or data collection was flawed (e.g., macroscopic twinning occurred), the standard uncertainty (s.u.) of the Flack parameter will flag the error.

Phase 1: Salt Formation & Vapor Diffusion Crystallization Causality: Rapid evaporation of amine hydrochlorides often yields twinned or highly defective crystals. Vapor diffusion ensures a slow, controlled approach to supersaturation, yielding the pristine single crystals required for accurate intensity measurements of Bijvoet pairs.

  • Salt Formation: Dissolve 50 mg of enantiopure (1S)-1-cycloheptylethan-1-amine free base in 1.0 mL of anhydrous diethyl ether. Chill to 0 °C.

  • Precipitation: Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether. A white precipitate of the hydrochloride salt will form immediately. Centrifuge and wash the pellet twice with cold ether to remove unreacted free base. Dry under vacuum.

  • Vapor Diffusion Setup: Dissolve 10 mg of the HCl salt in a minimum volume (approx. 200 µL) of HPLC-grade Methanol in a 2 mL inner vial. Place this un-capped inner vial inside a 20 mL outer vial containing 3 mL of Ethyl Acetate (the antisolvent).

  • Crystal Growth: Seal the outer vial tightly and leave undisturbed at ambient temperature for 3–5 days until block-like single crystals form.

Phase 2: SCXRD Data Collection & Refinement Causality: Cu-Kα radiation is strictly required over Mo-Kα to maximize the resonant scattering of the chloride ion. 5. Mounting: Select a single crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil. 6. Data Collection: Transfer to a diffractometer equipped with a Cu-Kα microfocus source ( λ=1.5418 Å) and a cryostream set to 100 K. The cryogenic temperature minimizes atomic thermal displacement parameters, sharpening the diffraction spots. 7. Refinement & Validation: Solve the structure using direct methods and refine anisotropically. Calculate the Flack parameter ( x ).

  • Self-Validation Check: For a definitive (1S) absolute configuration assignment, the refinement must yield x=0.00 with a standard uncertainty (s.u.) <0.08 [3]. If x≈1.00 , the true configuration is the (1R) enantiomer. If x≈0.50 , the crystal is a racemate or macroscopically twinned, invalidating the analysis.

References

  • Howard Flack and the Flack Parameter. MDPI.
  • WHITE PAPER | ABSOLUTE CONFIGUR
  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm.
  • A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir.

Sources

Validation

A Comparative Guide to the Reactivity of Cycloheptyl and Cyclopentyl Chiral Primary Amines

For researchers, synthetic chemists, and professionals in drug development, the selection of a chiral amine building block is a critical decision that can profoundly influence the outcome of a synthetic sequence and the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of a chiral amine building block is a critical decision that can profoundly influence the outcome of a synthetic sequence and the biological activity of the final molecule. Among the diverse array of available chiral amines, cycloalkylamines, particularly those based on cyclopentyl and cycloheptyl scaffolds, offer unique three-dimensional profiles. This guide provides an in-depth technical comparison of the reactivity of chiral primary amines derived from cycloheptane and cyclopentane, grounded in principles of physical organic chemistry and supported by available experimental data and theoretical considerations.

Introduction: The Significance of Cycloalkylamine Chirality and Reactivity

Chiral primary amines are indispensable in medicinal chemistry and asymmetric synthesis. They serve as key intermediates for the construction of a vast number of active pharmaceutical ingredients (APIs) and are employed as chiral auxiliaries and organocatalysts.[1] The cycloalkyl moiety, in particular, imparts a defined conformational rigidity and lipophilicity that can be crucial for molecular recognition at a biological target. The choice between a five-membered cyclopentyl ring and a seven-membered cycloheptyl ring introduces significant differences in stereochemistry and reactivity, which this guide aims to elucidate.

Theoretical Framework: Unpacking the Determinants of Reactivity

The nucleophilic character of a primary amine is the cornerstone of its reactivity towards electrophiles in common bond-forming reactions such as N-alkylation and N-acylation.[2] The relative reactivity of cycloheptylamine and cyclopentylamine is governed by a delicate interplay of several factors:

  • Basicity (pKa of the Conjugate Acid): Generally, a more basic amine is a more potent nucleophile.[3] The basicity is influenced by the hybridization of the nitrogen lone pair and the electronic effects of the attached alkyl group.

  • Steric Hindrance: The steric environment around the nitrogen atom dictates the accessibility of its lone pair to an electrophile. This is a critical factor in nucleophilic reactions, often more so than in protonation (basicity).[4]

  • Conformational Dynamics and Ring Strain: The flexibility and inherent strain of the cycloalkyl ring can influence the ground-state energy of the amine and the transition-state energy of its reactions.[5]

The following diagram illustrates the key factors influencing the nucleophilic attack of a cycloalkylamine on an electrophile.

G cluster_amine Cycloalkylamine Nucleophile cluster_electrophile Electrophile cluster_factors Governing Factors Amine R-NH₂ TS Transition State [Nu---E---LG]‡ Amine->TS Nucleophilic Attack Electrophile E-LG Electrophile->TS Product Product R-NH₂⁺-E + LG⁻ TS->Product Bond Formation/ Bond Cleavage Basicity Basicity (pKaH) Basicity->Amine Sterics Steric Hindrance Sterics->TS Conformation Ring Conformation & Strain Conformation->Amine Conformation->TS

Caption: Factors governing the reactivity of cycloalkylamines.

Comparative Analysis: Cycloheptylamine vs. Cyclopentylamine

While direct, side-by-side kinetic data for the nucleophilic reactions of cycloheptylamine and cyclopentylamine is scarce in the literature, a comparative assessment can be constructed from fundamental principles and data on related systems.

Basicity

Experimental studies on the basicity of cycloalkylamines have shown that cyclopentylamine and cyclohexylamine are generally more basic than smaller rings (cyclopropylamine, cyclobutylamine) and that basicity peaks around cyclooctylamine. The basicity of larger rings then tends to decrease. This trend is attributed to a combination of CCC bond angles, hybridization, and solvation effects.

AminepKa of Conjugate Acid (pKaH)
Cyclopentylamine~10.6
Cyclohexylamine~10.6
Cycloheptylamine~10.7
Cyclooctylamine~10.8

Note: pKa values can vary slightly depending on the solvent and experimental conditions. The values presented are representative.

Based on pKa values, cycloheptylamine is expected to be slightly more basic than cyclopentylamine. Following the general principle that stronger bases are often stronger nucleophiles, this would suggest a slight reactivity advantage for cycloheptylamine, all other factors being equal.

Steric Hindrance and Conformational Analysis

This is where the most significant differences between the two amines are expected to lie.

  • Cyclopentylamine: The cyclopentane ring exists in a dynamic equilibrium between envelope and twist conformations. The energy barriers for interconversion are low. The amino group can occupy pseudo-axial or pseudo-equatorial positions, but the overall structure is relatively compact.

  • Cycloheptylamine: The cycloheptane ring is considerably more flexible and possesses a more complex conformational landscape, with the twist-chair conformation being the most stable.[6] This increased flexibility and the larger number of atoms can lead to greater steric shielding of the amino group, depending on the conformation adopted during the approach to the transition state. Medium-sized rings (7-11 members) are known to be subject to significant transannular strain (non-bonded interactions across the ring), which can influence their reactivity.[5]

It is a well-established principle that steric hindrance has a more pronounced effect on nucleophilicity than on basicity.[4] While protonation (the measure of basicity) involves attack on a small, unencumbered proton, nucleophilic attack on a substituted carbon atom is much more sensitive to the steric bulk of the nucleophile. Therefore, despite its slightly higher basicity, the greater conformational flexibility and potential for steric shielding in cycloheptylamine likely render it the less reactive nucleophile compared to the more compact cyclopentylamine .

Proposed Experimental Validation

To provide definitive, quantitative data on the comparative reactivity, a series of experiments are proposed. These protocols are designed to be self-validating and can be readily implemented in a standard organic chemistry laboratory.

Experiment 1: Competitive N-Acylation

This experiment will directly measure the relative nucleophilicity of the two amines by having them compete for a limited amount of an acylating agent.

G cluster_reactants Reactants cluster_products Competitive Reaction CPA Cyclopentylamine (1 eq.) Mix Mix in Aprotic Solvent (e.g., CH₂Cl₂) with non-nucleophilic base (e.g., 2,6-lutidine) CPA->Mix CHA Cycloheptylamine (1 eq.) CHA->Mix AcCl Acetyl Chloride (0.5 eq.) AcCl->Mix P_CPA N-Acetylcyclopentylamine Mix->P_CPA k_CPA P_CHA N-Acetylcycloheptylamine Mix->P_CHA k_CHA Analysis Quench and Analyze (GC-MS or ¹H NMR) P_CPA->Analysis P_CHA->Analysis Result Determine Product Ratio (P_CPA / P_CHA) Analysis->Result

Caption: Workflow for competitive N-acylation experiment.

Protocol:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts (e.g., 1.0 mmol) of chiral cyclopentylamine and chiral cycloheptylamine in an anhydrous aprotic solvent (e.g., 10 mL of dichloromethane). Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq.) to scavenge the HCl byproduct.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a limiting amount of acetyl chloride (0.5 eq.) in the same solvent.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up and Analysis: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The ratio of the two amide products (N-acetylcyclopentylamine and N-acetylcycloheptylamine) is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or by integration of characteristic signals in the ¹H NMR spectrum of the crude product mixture.

Expected Outcome: The ratio of the products will directly reflect the ratio of the rate constants for the acylation of the two amines (k_cyclopentyl / k_cycloheptyl). It is hypothesized that N-acetylcyclopentylamine will be the major product.

Experiment 2: Determination of Second-Order Rate Constants for N-Alkylation

This experiment will provide absolute kinetic data for the reaction of each amine with a standard electrophile.

Protocol:

  • Reaction Setup: Prepare separate solutions of cyclopentylamine and cycloheptylamine of known concentration (e.g., 0.1 M) in a polar aprotic solvent like acetonitrile. Prepare a solution of a suitable alkyl halide, such as methyl iodide or benzyl bromide, also of known concentration (e.g., 0.1 M).

  • Kinetic Runs: The reactions are carried out under pseudo-first-order conditions by using a large excess of the amine (e.g., 10 equivalents). The disappearance of the alkyl halide over time is monitored using a suitable analytical technique, such as HPLC or by ¹H NMR spectroscopy, following the appearance of the product or disappearance of the starting material.

  • Data Analysis: The pseudo-first-order rate constant (k') is obtained from the slope of a plot of ln[Alkyl Halide] versus time. The second-order rate constant (k) is then calculated by dividing k' by the concentration of the amine.[7] The experiment should be repeated at several temperatures to determine the activation parameters (ΔH‡ and ΔS‡).

Summary and Recommendations

The choice between a cycloheptyl and a cyclopentyl chiral primary amine in a synthetic campaign should be guided by a careful consideration of their differing reactivity profiles.

FeatureCyclopentyl Primary AmineCycloheptyl Primary Amine
Basicity Slightly lowerSlightly higher
Steric Profile More compact, less hinderedMore flexible, potentially more hindered due to transannular interactions
Predicted Reactivity More Reactive Less Reactive
Ideal Applications General purpose nucleophile, situations requiring higher reactivity or a more rigid scaffold.Cases where lower reactivity is desired to control selectivity, or where the larger, more flexible scaffold is required for specific binding interactions.

Based on fundamental principles of physical organic chemistry, chiral cyclopentyl primary amines are predicted to be more reactive nucleophiles than their cycloheptyl counterparts . This is primarily attributed to the lower steric hindrance around the nitrogen atom in the more compact five-membered ring system, which outweighs the slightly lower basicity. For applications requiring high reactivity in nucleophilic substitution or addition reactions, cyclopentylamine is the recommended choice. Cycloheptylamine, with its unique conformational properties and potentially more sterically encumbered nature, may be advantageous in scenarios where attenuated reactivity is beneficial or where its specific three-dimensional structure is a design element for molecular recognition. The experimental protocols outlined in this guide offer a clear path for researchers to generate definitive quantitative data to support these principles and inform their synthetic strategies.

References

  • BenchChem. (2025). A Comparative Analysis of Basicity in Cyclic vs. Acyclic Amines.
  • ResearchGate. (1999). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.
  • BenchChem. (2025).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles.
  • Wikipedia. (n.d.). SN2 reaction.
  • Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction.
  • Macmillan Group. (2003).
  • PubMed. (2010). SN2' versus SN2 reactivity: control of regioselectivity in conversions of Baylis-Hillman adducts.
  • Royal Society of Chemistry. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions.
  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction.
  • OSTI.GOV. (1993).
  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • ResearchGate. (n.d.). Conformational analysis of caprolactam, cycloheptene and caprolactone.
  • PubMed. (2005).
  • PubMed. (2004).
  • Royal Society of Chemistry. (n.d.). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii)
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
  • PMC. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Chemistry LibreTexts. (2023). Amines as Nucleophiles.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Protocol for the Safe Handling and Disposal of (1S)-1-Cycloheptylethan-1-amine Hydrochloride

As a Senior Application Scientist, establishing a culture of safety and precision in the laboratory goes beyond simply following rules; it requires a mechanistic understanding of the chemicals we handle. (1S)-1-Cyclohept...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety and precision in the laboratory goes beyond simply following rules; it requires a mechanistic understanding of the chemicals we handle. (1S)-1-Cycloheptylethan-1-amine hydrochloride (CAS: 177859-53-9) is a chiral cycloaliphatic amine salt frequently utilized as an organic building block in advanced drug development and pharmaceutical research[1].

This guide provides a self-validating, step-by-step operational and disposal framework. By understanding the chemical causality behind these protocols, researchers can ensure absolute environmental compliance and laboratory safety.

Chemical Profile & Causality-Driven Risk Assessment

Before handling this compound, it is critical to understand why specific precautions are necessary. As a hydrochloride salt, this molecule is highly water-soluble but presents unique thermal and reactive hazards.

Mechanistic Hazard Causality:

  • Thermal Decomposition: When exposed to high heat or fire, the hydrochloride salt decomposes to release highly corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx)[2].

  • Acid-Base Reactivity: Mixing this salt with strong bases causes an exothermic deprotonation event, rapidly releasing the freebase cycloalkylamine. The freebase is significantly more volatile and potentially more toxic upon inhalation than the stable salt form.

  • Biological Impact: If introduced into municipal water systems, biologically active organic amines can disrupt local aquatic ecosystems and alter pH levels, strictly violating EPA dilution prohibitions[3].

Quantitative Data & Hazard Summary
Property / Hazard ParameterValue / Specification
Chemical Name (1S)-1-cycloheptylethan-1-amine hydrochloride
CAS Number 177859-53-9[1]
Molecular Formula C9H20ClN
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]
Incompatible Materials Strong oxidizing agents, strong bases
Decomposition Byproducts Carbon monoxide (CO), Carbon dioxide (CO2), NOx, HCl gas[2]
Max Lab Storage Limit 10 Gallons (Total Hazardous Waste)[4]

Operational Handling Protocol

To prevent accidental exposure and ensure reproducible experimental conditions, adhere strictly to the following workflow:

  • Engineering Controls: Always manipulate the dry powder within a certified chemical fume hood. This prevents the inhalation of fine crystalline dust, which is a known respiratory irritant (STOT SE 3).

  • Personal Protective Equipment (PPE): Don standard nitrile gloves, safety goggles, and a flame-resistant lab coat. If the experimental workflow unavoidably generates airborne dust outside of containment, you must use a respirator compliant with2[2].

  • Material Transfer: Use anti-static spatulas to weigh the compound. Static cling can cause the lightweight hydrochloride crystals to disperse, increasing exposure risk and reducing stoichiometric accuracy.

Waste Segregation & EPA-Compliant Disposal Procedures

Proper disposal is not merely a logistical step; it is a legal and environmental mandate. The following protocol ensures compliance with EPA guidelines and institutional Environmental Health and Safety (EHS) policies.

Step-by-Step Disposal Workflow:

  • Primary Collection: Collect all solid waste, contaminated consumables (e.g., weigh boats, pipette tips), and liquid solutions in a chemically resistant, high-density polyethylene (HDPE) container.

  • Chemical Segregation: Crucial Step. Strictly isolate this waste from strong oxidizers and basic aqueous wastes. Segregation prevents in-container exothermic reactions and the dangerous volatilization of the freebase amine[4].

  • Labeling & Secondary Containment: Clearly label the container as "Hazardous Waste - Toxic/Irritant (Amine Hydrochloride)". Place the primary container within a secondary containment bin to catch potential leaks. Ensure the total volume of hazardous waste in your laboratory never exceeds the4[4].

  • Strict Drain Prohibition: Never pour solutions containing this compound down the sink. The3 strictly prohibits the drain disposal of unapproved chemical wastes to prevent aquatic toxicity[3].

  • Incineration via Licensed Contractor: Submit the sealed waste to EHS. The waste must be destroyed in a chemical incinerator equipped with an afterburner and a caustic scrubber. Causality: The scrubber is mandatory to neutralize the highly corrosive HCl gas and toxic NOx emissions generated during the thermal destruction of the hydrochloride salt[2].

DisposalWorkflow Start Waste Generation (1S)-1-Cycloheptylethan-1-amine HCl Segregation Segregate in Compatible Container (Isolate from Bases/Oxidizers) Start->Segregation Collect Labeling Labeling & Tracking (EPA Hazardous Waste) Segregation->Labeling Document Storage Secondary Containment (< 10 Gallons in Lab) Labeling->Storage Store EHS EHS Pickup Request Storage->EHS Notify Incineration Incineration (Afterburner & Scrubber for NOx/HCl) EHS->Incineration Final Disposal

Figure 1: Waste Segregation and Disposal Workflow for Amine Hydrochloride Salts.

Emergency Spill Response & Deactivation Workflow

In the event of an accidental spill, rapid and methodical action is required to mitigate environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Isolation & Assessment: Stop the leak if it is safe to do so. Move any intact containers away from the immediate spill area to prevent cascading failures[5].

  • Drain Containment: Immediately cover nearby floor drains and sinks. Preventing the chemical from entering the municipal sewer system is the highest priority during the initial response phase[2][5].

  • Absorption & Collection:

    • For Solid Spills: Sweep up the material carefully using a damp, inert absorbent pad to suppress dust generation.

    • For Liquid Solutions: Use a non-combustible, inert absorbent material such as 5 to bind the liquid[5].

  • Decontamination & Rinsate Capture: Wash the affected surface with water and a strong laboratory detergent. Critical Protocol: The first rinse must be collected and disposed of as hazardous waste[4]. Never wash spill rinsate down the drain.

SpillResponse Spill Chemical Spill Detected Assess Risk Assessment & Evacuation Spill->Assess PPE Don Appropriate PPE (Respirator/Nitrile) Assess->PPE Contain Drain Containment (Prevent Sewer Entry) PPE->Contain Absorb Absorb/Sweep (Inert Material) Contain->Absorb Dispose Transfer to Hazardous Waste Absorb->Dispose

Figure 2: Emergency Spill Response and Deactivation Pathway.

References

  • Bidepharm. "(S)-1-Cyclobutyl-ethylamine hydrochloride" (Contains related cycloalkylamine CAS: 177859-53-9 Data). Available at:1

  • Sigma-Aldrich. "SAFETY DATA SHEET - Sigma-Aldrich" (Amine Hydrochloride Disposal & PPE Standards). Available at: 2

  • Regulations.gov. "Safety Data Sheet - Regulations.gov" (Spill Response and Inert Absorbent Guidelines). Available at: 5

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Research Areas - Policies". Available at: 4

  • National Institutes of Health (NIH). "The NIH Drain Discharge Guide". Available at: 3

Sources

Handling

Personal protective equipment for handling (1S)-1-cycloheptylethan-1-amine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Understanding why a chemical behaves a certain way dictates how we protect ourselves.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Understanding why a chemical behaves a certain way dictates how we protect ourselves.

When handling (1S)-1-cycloheptylethan-1-amine hydrochloride [1], we are dealing with a chiral aliphatic amine presented as a hydrochloride salt. While the salt form significantly reduces the volatility and caustic nature compared to its freebase counterpart, it introduces specific particulate and solubility hazards that require precise operational controls.

Here is your comprehensive, mechanistic guide to the personal protective equipment (PPE), handling protocols, and disposal plans for this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. As a solid hydrochloride salt, the primary risk is dust generation.

When the microscopic dust of this salt contacts the moisture of your eyes, sweat on your skin, or the mucous membranes of your respiratory tract, it rapidly dissolves. This dissolution creates localized osmotic stress and mild acidity (due to the chloride counterion and protonated amine), leading to the primary hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (min 0.11 mm thickness)Nitrile offers superior chemical resistance to [2]. It prevents dermal absorption and chemical burns if the salt dissolves in hand sweat.
Eye Protection Tight-fitting chemical safety gogglesProtects against airborne dust. The salt causes [3] upon contact with ocular fluid. Standard safety glasses with side shields are insufficient for fine powders.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of micro-particulates which cause respiratory tract irritation (H335). Required if handling outside a certified fume hood.
Body Protection Flame-retardant lab coat (100% cotton)Prevents electrostatic discharge and the accumulation of chemical dust on personal clothing.

Self-Validating Operational Protocols

Every operational step must include a validation mechanism to ensure the system is functioning correctly before proceeding.

Protocol A: PPE Donning and Validation
  • Inspect Lab Coat: Ensure the 100% cotton lab coat is fully buttoned to the collar to prevent skin exposure.

  • Glove Integrity Check (Validation Step): Put on a pair of standard nitrile gloves. Perform an inflation test (trap air inside the glove and squeeze) to verify the absence of micro-tears before touching the chemical container.

  • Eye Protection: Don tight-fitting chemical safety goggles. Ensure there are no gaps between the goggles and the face.

Protocol B: Chemical Weighing and Transfer
  • Environment Setup: Turn on the fume hood. Validation: Use an anemometer or a simple tissue-paper flutter test to verify the face velocity is drawing inward at the standard 80-100 feet per minute (fpm) .

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Amine hydrochloride powders can accumulate static charge, leading to sudden aerosolization of the powder.

  • Transfer: Using a grounded stainless steel spatula, carefully transfer the (1S)-1-cycloheptylethan-1-amine hydrochloride powder into the weighing boat.

Spill Response & Disposal Plan

In the event of a spill, standard aqueous cleanup methods will exacerbate the hazard by dissolving the salt and expanding the contamination zone.

Emergency Spill Cleanup Protocol
  • Evacuation & Assessment: Step back immediately. Assess the volume of the powder spilled and ensure the fume hood sash is lowered to contain airborne dust.

  • Dry Containment: Do NOT use water initially. Cover the spill with a dry, inert absorbent (e.g., dry sand or a proprietary chemical binder).

  • Collection: Use a [4] to gently sweep the material, minimizing dust generation.

  • Decontamination (Validation Step): Wipe the affected surface with a damp cloth to remove residual micro-particulates. Validation: Swipe the cleaned area with a moistened pH test strip; a neutral pH confirms the acidic amine salt has been completely removed.

  • Waste Segregation: Place all collected waste and contaminated cleanup materials into a clearly labeled, sealable [5]. Do not mix this waste with strong oxidizing agents.

Operational Workflow Visualization

HandlingWorkflow A Pre-Operation: PPE & Fume Hood Check B Material Transfer: Weighing (1S)-1-amine HCl A->B C Spill Detected? B->C D Standard Protocol: Dissolution & Reaction C->D No E Spill Response: Containment & Cleanup C->E Yes F Waste Segregation: Solid vs. Aqueous D->F E->F G Final Disposal: EHS Compliance F->G

Figure 1: Workflow and decision matrix for handling (1S)-1-cycloheptylethan-1-amine HCl.

References

  • MolPort. "(1S)-1-cycloheptylethan-1-amine hydrochloride | 177859." MolPort. Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(1S)-1-cycloheptylethan-1-amine hydrochloride
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(1S)-1-cycloheptylethan-1-amine hydrochloride
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